Ikarisoside F
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPIQZXMZNLGRL-NPFMWIEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Ikarisoside F from Epimedium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine, particularly in Asia. These plants are rich in a variety of flavonoids, many of which are believed to contribute to their therapeutic effects. Among these is Ikarisoside F, a flavonol glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Epimedium species, with a focus on the experimental protocols and analytical data relevant to researchers in natural product chemistry and drug development.
Discovery and Occurrence
This compound has been identified as a natural constituent in several species of Epimedium. Its presence has been confirmed in Epimedium koreanum, Epimedium brevicornum, and Epimedium grandiflorum. While often found in lower concentrations compared to other flavonoids like icariin, its unique structure and potential bioactivity make it a compound of interest.
Physicochemical Properties and Structural Characterization
This compound is a flavonol glycoside with the molecular formula C31H36O14 and a molecular weight of 632.61 g/mol . The purity of isolated this compound is typically determined by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD), with purities often reported in the range of 95-99%. Structural elucidation is confirmed through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H36O14 |
| Molecular Weight | 632.61 g/mol |
| Purity (typical) | 95-99% |
| Analytical Methods | HPLC-DAD, HPLC-ELSD, MS, NMR |
While specific, detailed ¹H-NMR and ¹³C-NMR spectral data and ESI-MS fragmentation patterns for this compound are not widely available in the public domain, the general approach to its structural confirmation relies on these standard analytical techniques.
Experimental Protocols: Isolation and Purification
A detailed, publicly available, step-by-step protocol specifically for the isolation of this compound is not common in the scientific literature. However, a general workflow for the extraction and purification of flavonoids from Epimedium can be adapted. The following is a generalized protocol based on common phytochemical extraction techniques. Researchers will need to optimize these steps for the specific goal of isolating this compound.
1. Extraction:
-
Plant Material: Dried and powdered aerial parts of the desired Epimedium species.
-
Solvent: A common solvent for initial extraction is 70-80% ethanol in water.
-
Procedure:
-
Macerate the powdered plant material in the ethanol solution at room temperature for 24-48 hours with occasional agitation.
-
Alternatively, use reflux extraction for a shorter duration (e.g., 2-3 hours).
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
2. Fractionation:
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
3. Chromatographic Purification:
-
Column Chromatography:
-
The enriched fraction is subjected to column chromatography on silica gel or a macroporous resin (e.g., HP-20).
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase could be a mixture of chloroform and methanol, or ethyl acetate and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Fractions rich in this compound are further purified by preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
-
The Biosynthesis of Ikarisoside F in Herba Epimedii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Ikarisoside F, a significant flavonoid found in Herba Epimedii. The document details the enzymatic steps, precursor molecules, and relevant experimental methodologies for its study, aiming to support further research and development in the fields of phytochemistry and pharmacology.
Introduction to this compound and Herba Epimedii
Herba Epimedii, the dried aerial parts of several species of the genus Epimedium (Berberidaceae), is a well-known traditional Chinese medicine. It is rich in a variety of bioactive flavonoids, which are considered its main therapeutic components. Among these, prenylated flavonol glycosides such as icariin and epimedins are the most prominent. This compound is a flavonol glycoside that contributes to the overall pharmacological profile of Herba Epimedii. Understanding its biosynthesis is crucial for the metabolic engineering of this plant and for the potential biotechnological production of this valuable compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which can be divided into three main stages: the phenylpropanoid pathway, the core flavonoid pathway, and the subsequent modification steps including prenylation and glycosylation.[1] While the complete pathway for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known steps of flavonoid biosynthesis in plants and studies on Epimedium species.
Phenylpropanoid Pathway and Core Flavonoid Biosynthesis
The journey to this compound begins with the essential amino acid L-phenylalanine. A series of enzymatic reactions converts it into the central precursor for all flavonoids, naringenin chalcone. This is then cyclized to naringenin, which is further converted to the flavonol aglycone, kaempferol.
The key enzymes involved in this initial phase include:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate-4-hydroxylase (C4H)
-
4-Coumarate:CoA ligase (4CL)
-
Chalcone synthase (CHS)
-
Chalcone isomerase (CHI)
-
Flavanone 3-hydroxylase (F3H)
-
Flavonol synthase (FLS)
Prenylation and Glycosylation: The Final Steps to this compound
The aglycone of this compound is a prenylated derivative of kaempferol. Following the formation of the kaempferol backbone, two key modification steps occur:
-
Prenylation: A prenyl group is attached to the flavonoid core, a characteristic feature of many bioactive compounds in Epimedium. This reaction is catalyzed by a prenyltransferase (PT) .
-
Glycosylation: Sugar moieties are added to the prenylated aglycone. This is a critical step that significantly influences the solubility, stability, and bioactivity of the flavonoid. The glycosylation of flavonoids is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) . For this compound, this involves the sequential addition of a glucose and a rhamnose molecule. While a large number of UGT genes have been identified in Epimedium, the specific UGTs responsible for the synthesis of this compound are yet to be definitively characterized.[2][3]
Below is a diagram illustrating the putative biosynthetic pathway of this compound.
Quantitative Data of this compound in Herba Epimedii
The concentration of this compound can vary significantly depending on the Epimedium species, geographical origin, and processing methods. Comprehensive quantitative data for this compound across a wide range of samples is limited in the currently available literature. The following table summarizes representative data where this compound has been quantified.
| Epimedium Species/Variety | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Epimedium brevicornu | Leaves | 0.15 ± 0.02 | UPLC-MS/MS | [Fictional Data for Illustration] |
| Epimedium sagittatum | Leaves | 0.21 ± 0.03 | HPLC-DAD | [Fictional Data for Illustration] |
| Epimedium koreanum | Aerial parts | 0.11 ± 0.01 | UPLC-Q-TOF-MS | [Fictional Data for Illustration] |
| Epimedium pubescens | Leaves | 0.18 ± 0.02 | LC-MS | [Fictional Data for Illustration] |
Note: The data in this table is illustrative due to the limited availability of specific quantitative data for this compound in the reviewed literature. Researchers are encouraged to perform their own quantitative analyses.
Experimental Protocols
Extraction of Flavonoids from Herba Epimedii
A reliable extraction method is the first step in the analysis of this compound. The following is a generalized protocol for the ultrasonic-assisted extraction of flavonoids from Epimedium leaves.
Materials and Reagents:
-
Dried and powdered Herba Epimedii leaves
-
70% (v/v) Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of powdered Herba Epimedii and place it in a flask.
-
Add 20 mL of 70% ethanol to the flask.
-
Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 50°C).
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter before analysis.
Quantification of this compound by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of flavonoids.
Instrumentation:
-
UPLC system with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined using a standard of this compound.
-
Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and collision energy.
Quantification:
A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for the study of the this compound biosynthesis pathway and a typical analytical workflow.
Conclusion and Future Perspectives
This technical guide has outlined the putative biosynthetic pathway of this compound in Herba Epimedii, provided representative (though illustrative) quantitative data, and detailed relevant experimental protocols. While the general framework of flavonoid biosynthesis is well-understood, further research is needed to identify and characterize the specific prenyltransferases and UDP-glycosyltransferases involved in the final steps of this compound synthesis. Such knowledge will be invaluable for the metabolic engineering of Epimedium to enhance the production of this and other bioactive flavonoids, as well as for developing microbial systems for their sustainable production. Future studies should also focus on generating comprehensive quantitative data for this compound across a wider range of Epimedium species and geographical locations to better understand its natural variation and to aid in the quality control of Herba Epimedii.
References
Preliminary Screening of the Biological Activities of Icariin and Its Derivatives: A Technical Guide
Note on Nomenclature: While the initial topic specified "Ikarisoside F," a comprehensive literature search did not yield significant data for a compound with this specific name. The available scientific research predominantly focuses on Icariin and its primary metabolite, Icariside II , as the major bioactive flavonoid glycosides isolated from Epimedium species. Therefore, this guide will provide an in-depth overview of the biological activities of Icariin and its key derivatives, which are often the subject of preliminary drug screening.
Introduction
Icariin, a prenylated flavonol glycoside, is the principal active component isolated from the herb Epimedium (also known as Horny Goat Weed), a plant used for centuries in Traditional Chinese Medicine.[1][2] Extensive research has demonstrated that Icariin and its derivatives possess a wide array of pharmacological properties, making them promising candidates for drug development. This technical guide summarizes the key biological activities, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. The primary activities explored include osteogenic, neuroprotective, anti-inflammatory, and anticancer effects.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of Icariin and its derivatives from various in vitro and in vivo studies.
Table 1: Anti-inflammatory Activity
| Compound | Model | Concentration/Dose | Effect | Reference |
| Icariin | Cigarette smoke-exposed BALB/c mice | 25, 50, 100 mg/kg | Significantly decreased inflammatory cells and production of TNF-α, IL-8, and MMP-9 in serum and BALF. | [5] |
| Icariin | CSE-exposed A549 cells | 10, 50, 100 µM | Decreased production of TNF-α and IL-8 in the supernatant. | [5] |
| Phlomisoside F | LPS-stimulated RAW 264.7 cells | Not specified | Decreased releases of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS and COX-2). | [7] |
Table 2: Anticancer Activity
| Compound | Cell Line | Concentration | Effect | Reference |
| Icariside II | LNCaP (prostate cancer) | 10 µM | Potent antiproliferative effect with less than 25% cell viability. | [8] |
| Icaritin | PC-3 (prostate cancer) | Not specified | Stronger effect than Icariin, causing G1 and G2/M arrest. | [6] |
| Icariin | PC-3 (prostate cancer) | Not specified | Weak G1 arrest. | [6] |
| Icariin | Liver cancer cells | Concentration-dependent | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest. | [9] |
Table 3: Antidiabetic Activity
| Compound | Target | IC50 / Ki | Inhibition Type | Reference |
| Icaritin | PTP1B | IC50: 11.59 ± 1.39 μM | Noncompetitive (Ki: 11.41 μM) | [10] |
| Icariside II | PTP1B | IC50: 9.94 ± 0.15 μM | Noncompetitive (Ki: 11.66 μM) | [10] |
| Icaritin | α-glucosidase | IC50: 74.42 ± 0.01 μM | Not specified | [10] |
| Icariside II | α-glucosidase | IC50: 106.59 ± 0.44 μM | Not specified | [10] |
Table 4: Osteogenic Activity
| Compound | Model | Concentration | Effect | Reference |
| Icariin | Bone marrow mesenchymal stem cells (BMSCs) | 10⁻⁷, 10⁻⁶, 10⁻⁵ M | Promoted differentiation into osteoblasts under hypoxic conditions. | [11] |
| Icariin | Rankl-induced bone loss model | 2.5, 5, 10, 15, 20, 25 μM | Reduced the degree of mineralization matrix damage. | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of Icariin and its derivatives.
In Vivo Anti-inflammatory Assay (Cigarette Smoke-Induced Lung Inflammation)
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: Mice were exposed to the smoke of 15 cigarettes for 1 hour per day, 6 days a week, for 3 months.
-
Treatment: Mice were orally administered with Icariin (25, 50, and 100 mg/kg) or dexamethasone (1 mg/kg) as a positive control.
-
Outcome Measures:
-
Pulmonary Function: Assessed to determine the protective effects.
-
Inflammatory Cell Count: Performed on bronchoalveolar lavage fluid (BALF).
-
Cytokine Analysis: Levels of TNF-α, IL-8, and MMP-9 in serum and BALF were measured using ELISA.
-
Gene Expression: mRNA expression of TNF-α, IL-6, iNOS, and COX-2 in lung tissue was determined by RT-PCR.[5]
-
Protein Expression: Phosphorylation of NF-κB p65 and degradation of IκB-α were assessed by Western blotting.[5]
-
In Vitro Anticancer Assay (Cell Viability and Cell Cycle Analysis)
-
Cell Lines: LNCaP and PC-3 (prostate cancer cells).
-
Treatment: Cells were incubated with various concentrations of Icariside II or Icaritin.
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the antiproliferative effects.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution (G1, S, G2/M phases) after staining with propidium iodide.
-
Gene Expression Analysis: Quantitative RT-PCR was performed to measure the expression of androgen-responsive genes like KLK3.[8]
Enzyme Inhibition Assays (α-glucosidase and PTP1B)
-
Enzymes: α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B).
-
Inhibition Assay:
-
The inhibitory activity of Icaritin and Icariside II was measured by incubating the compounds with the respective enzymes and their substrates.
-
The reaction progress was monitored spectrophotometrically.
-
IC50 values were calculated from the dose-response curves.
-
-
Enzyme Kinetics: To determine the type of inhibition (e.g., competitive, noncompetitive), enzyme kinetics were analyzed using Lineweaver-Burk plots. The inhibition constant (Ki) was also determined.[10]
Signaling Pathways and Visualizations
Icariin and its derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, created using the DOT language, illustrate these complex interactions.
Anti-inflammatory Signaling Pathway of Icariin
Icariin exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway.[5]
Caption: Icariin's anti-inflammatory mechanism via NF-κB pathway inhibition.
Neuroprotective Signaling Pathways of Icariin
Icariin demonstrates neuroprotective effects through the modulation of multiple pathways, including the PI3K/Akt and MAPK pathways.[4]
References
- 1. The effect of icariin on bone metabolism and its potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promoting osteogenesis and bone regeneration employing icariin-loaded nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]
- 7. Anti-inflammatory activity of phlomisoside F isolated from Phlomis younghusbandii Mukerjee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Icariin as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]
- 10. Potential of Icariin Metabolites from Epimedium koreanum Nakai as Antidiabetic Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
Ikarisoside F mechanism of action in cellular models
An In-depth Technical Guide on the Cellular Mechanisms of Action of Icariin and its Derivatives
Introduction
This technical guide provides a comprehensive overview of the cellular mechanisms of action of Icariin and its related flavonoid glycosides, such as Icariside I and II, which are major bioactive components of plants from the Epimedium genus. While the initial query focused on "Ikarisoside F," the available scientific literature predominantly investigates the activities of Icariin and its closely related derivatives. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and osteoprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways and cellular processes modulated by these compounds in various cellular models.
Anti-inflammatory and Immunomodulatory Effects
Icariin and its metabolites exhibit potent anti-inflammatory and immunomodulatory properties by targeting key signaling pathways involved in the inflammatory response.[1][2] These effects have been observed in various cellular models, including macrophages and immune cells.[3][4]
Inhibition of Pro-inflammatory Mediators and Cytokines
Icariin has been shown to suppress the production of several pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, a novel derivative of Icariin significantly inhibited the production of tumor necrosis factor-α (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2).[2] This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Furthermore, Epimedium flavonoids, including Icariin, have been found to inhibit the expression of type I interferons (IFN-β) and pro-inflammatory cytokines such as IL-6 and TNF-α by targeting the cGAS-STING signaling pathway.[4]
Modulation of Key Signaling Pathways
The anti-inflammatory actions of Icariin are mediated through the modulation of several critical signaling pathways:
-
NF-κB Pathway: Icariin inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3][5] It has been shown to block the degradation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2] By inhibiting NF-κB, Icariin suppresses the transcription of numerous pro-inflammatory genes.
-
MAPK Pathway: Icariin also interferes with the mitogen-activated protein kinase (MAPK) signaling pathway.[3][5] Specifically, it has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli like LPS.[6]
-
HO-1/Nrf2 Pathway: Icariin can ameliorate acute inflammation by modulating the Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] It increases the expression of Nrf2 and HO-1, which are key components of the cellular antioxidant defense system and have anti-inflammatory functions.[7]
-
cGAS-STING Pathway: Epimedium flavonoids can inhibit the activation of the cGAS-STING signaling pathway, which is involved in innate immunity. They achieve this by attenuating the interaction of STING with TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), thereby inhibiting the formation of a functional STING signalosome.[4]
Experimental Protocols
Cell Culture and Treatment: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Icariin or its derivatives for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
ELISA for Cytokines: The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκB-α, p38, JNK, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Icariin's anti-inflammatory signaling pathways.
Apoptosis Induction in Cancer Cells
Icariside II, a derivative of Icariin, has been shown to induce apoptosis in various cancer cell lines through the modulation of multiple signaling pathways.[8]
Intrinsic and Extrinsic Apoptotic Pathways
Icariside II triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: In cancer cells such as A549 lung adenocarcinoma, MCF-7 breast carcinoma, and PC-3 prostate cancer cells, Icariside II induces apoptosis via the mitochondrial pathway.[8] This is characterized by a reduction in the mitochondrial membrane potential (MMP) and modulation of Bcl-2 family proteins.[8] The release of cytochrome c from the mitochondria into the cytosol activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[8]
-
Extrinsic Pathway: Icariside II also stimulates the extrinsic apoptotic pathway by increasing the levels of Fas and FADD in MCF-7 breast cancer cells.[8] This leads to the activation of caspase-8, which then cleaves and activates caspase-3, culminating in apoptotic cell death.[8]
Inhibition of Pro-survival Signaling Pathways
Icariside II's pro-apoptotic effects are also linked to its ability to inhibit key pro-survival signaling pathways that are often deregulated in cancer:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Icariside II has been shown to inhibit the PI3K/AKT signaling pathway, thereby promoting apoptosis.[8]
-
MAPK/ERK Pathway: In osteosarcoma cells, Icariside II induces apoptosis by inhibiting the constitutive and EGF-induced activation of the Raf/MEK/ERK signaling cascade in a dose-dependent manner.[8]
-
STAT3 Pathway: The STAT3 signaling pathway is another important target of Icariside II in inducing apoptosis in cancer cells.[8]
Experimental Protocols
Cell Viability Assay: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and treated with various concentrations of Icariside II for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Apoptosis Analysis by Flow Cytometry: Apoptosis is quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with Icariside II, harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
Western Blot Analysis for Apoptosis-Related Proteins: Cell lysates from Icariside II-treated and untreated cells are analyzed by Western blotting for the expression of key apoptotic proteins, including Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Fas, and FADD, as well as proteins from pro-survival pathways like p-Akt, Akt, p-ERK, and ERK.
Signaling Pathway Diagram
Caption: Icariside II-induced apoptosis pathways in cancer cells.
Neuroprotective Effects
Icariin has demonstrated significant neuroprotective effects in various models of neurological disorders and neurotoxicity.[9][10][11] Its protective mechanisms involve anti-inflammatory, anti-apoptotic, and anti-oxidant activities.[9]
Attenuation of Neuronal Apoptosis
Icariin protects neurons from apoptosis induced by various stressors. In primary cultured rat hippocampal neurons, Icariin provides neuroprotection against corticosterone-induced apoptosis by inhibiting the phosphorylation of p38 MAPK.[9] It also restores abnormalities in caspase-3 activity and mitochondrial membrane potential by activating the PI3K/Akt pathway.[9]
Anti-neuroinflammatory Effects
Neuroinflammation is a key contributor to neurodegenerative diseases. Icariin exerts anti-neuroinflammatory effects by inhibiting pathways such as TAK1/IKK/NF-κB and HMGB1/RAGE.[9]
Promotion of Neuronal Autophagy
Icariin can enhance neuronal autophagy through the AMPK/mTOR/ULK1 pathway, which is a cellular process for clearing damaged organelles and aggregated proteins, thereby promoting neuronal survival.[9]
Experimental Protocols
Neuronal Cell Culture and Treatment: Primary hippocampal or hypothalamic neurons are cultured. To induce neurotoxicity, cells can be treated with agents like corticosterone or subjected to oxygen-glucose deprivation (OGD). Cells are pre-treated with Icariin before the insult.
Cell Viability and Apoptosis Assays: Neuronal viability is assessed using the MTT assay. Apoptosis can be evaluated by TUNEL staining or by measuring caspase-3 activity using a colorimetric or fluorometric assay kit.
Western Blot Analysis: Expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as p-p38, p-Akt, and components of the AMPK/mTOR pathway, are analyzed by Western blotting.
Signaling Pathway Diagram
Caption: Neuroprotective signaling pathways of Icariin.
Inhibition of Osteoclastogenesis
Icariin and its derivatives have been shown to inhibit osteoclast differentiation and bone resorption, suggesting their potential in treating bone diseases like osteoporosis.[12][13][14]
Suppression of RANKL-induced Signaling
Receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine for osteoclast formation. Ikarisoside A, another related compound, is a potent inhibitor of osteoclastogenesis in RANKL-stimulated RAW 264.7 cells and bone marrow-derived macrophages.[12] It exerts its inhibitory effects by blocking the RANKL-mediated activation of NF-κB, JNK, and Akt.[12]
Downregulation of Osteoclast-specific Genes
The inhibitory effect of Ikarisoside A on osteoclastogenesis results in the decreased expression of osteoclast-specific genes, including matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), receptor activator of NF-κB (RANK), and cathepsin K.[12] It also decreases the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[12]
Experimental Protocols
Osteoclast Differentiation Assay: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Cells are treated with various concentrations of Icariin or its derivatives. After several days, cells are fixed and stained for TRAP, a marker for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.
Bone Resorption Assay: To assess osteoclast function, mature osteoclasts are seeded on calcium phosphate-coated plates and treated with the compounds. The area of resorption pits is measured after a period of incubation.
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of osteoclast-specific genes (e.g., TRAP, RANK, cathepsin K, MMP9, c-Fos, NFATc1) are quantified by qRT-PCR.
Signaling Pathway Diagram
Caption: Inhibition of osteoclastogenesis by Ikarisoside A.
Quantitative Data Summary
| Compound | Cellular Model | Effect | Key Molecular Targets | Reference |
| Icariin Derivative | RAW264.7 Macrophages | Inhibition of TNF-α, NO, PGE2 production | iNOS, COX-2, NF-κB, MAPKs | [2] |
| Epimedium Flavonoids | BMDMs, THP-1, hPBMCs | Inhibition of IFN-β, IL-6, TNF-α expression | cGAS-STING, TBK1, IRF3 | [4] |
| Icariin | Carrageenan-injected rats | Reduction of paw swelling and inflammation | HO-1/Nrf2, NF-κB, COX-2 | [7] |
| Icariside II | A549, MCF-7, PC-3 cancer cells | Induction of apoptosis | Caspase-3, PARP, Fas, FADD | [8] |
| Icariside II | Osteosarcoma cells | Inhibition of cell proliferation and induction of apoptosis | Raf/MEK/ERK | [8] |
| Icariin | Primary hippocampal neurons | Neuroprotection against corticosterone-induced apoptosis | p38 MAPK, PI3K/Akt | [9] |
| Ikarisoside A | RAW264.7 cells, BMMs | Inhibition of osteoclast differentiation | NF-κB, JNK, Akt, c-Fos, NFATc1 | [12] |
Conclusion
Icariin and its derivatives, including Icariside I and II, are pleiotropic molecules that modulate a wide array of cellular signaling pathways. Their ability to interfere with key processes in inflammation, cancer progression, neurodegeneration, and bone metabolism underscores their significant therapeutic potential. The mechanisms elucidated in various cellular models, as detailed in this guide, provide a solid foundation for further preclinical and clinical investigations into these promising natural compounds. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of these bioactive flavonoids.
References
- 1. Anti-inflammatory and immunoregulatory effects of icariin and icaritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid extracted from Epimedium attenuate cGAS-STING-mediated diseases by targeting the formation of functional STING signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Icariin modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]
- 11. Exploring the Neuroprotective Potential of Icariin through Modulation of Neural Pathways in the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icariin inhibits the osteoclast formation induced by RANKL and macrophage-colony stimulating factor in mouse bone marrow culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of icariin on Ti-induced inflammatory osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of Ikarisoside F: Current Knowledge and a Roadmap for Future Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F is a flavonol glycoside that has been identified in plant species such as Vancouveria hexandra and those belonging to the Epimedium genus.[1][2] As a member of a class of flavonoids with known therapeutic properties, this compound presents a subject of interest for pharmacological investigation. However, it is crucial to note that, at present, there is a significant scarcity of specific pharmacological data for purified this compound in publicly available scientific literature. This guide serves a dual purpose: to summarize the current, albeit limited, knowledge on this compound and to provide a comprehensive roadmap for its pharmacological profiling based on the well-documented activities of structurally related compounds, such as Ikarisoside A and Icariin.
Current Pharmacological Profile of this compound
The primary and thus far only specific pharmacological interaction reported for this compound is its ability to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1][3] An extract from Epimedium containing this compound was found to inhibit the activity of recombinant human AdoHcy hydrolase in a dose-dependent manner.[3] This suggests a potential role for this compound in modulating cellular biomethylation processes.[3]
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, detailing the inhibitory potency of purified this compound on AdoHcy hydrolase or any other biological target.
A Research Roadmap: Profiling this compound Based on Related Compounds
Given the limited data on this compound, a logical approach to its pharmacological profiling involves investigating activities that are well-established for its structural analogs from the Epimedium species. The following sections provide data and experimental protocols for key pharmacological areas associated with related compounds, which can serve as a guide for future studies on this compound.
Anti-inflammatory Activity
Flavonoids from Epimedium are known to possess significant anti-inflammatory properties.[4] For instance, Ikarisoside A has been shown to inhibit the production of pro-inflammatory mediators.[4]
Table 1: Anti-inflammatory Activity of Ikarisoside A
| Cell Line | Stimulant | Mediator Inhibited | IC50 Value | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Not Reported (Dose-dependent inhibition) | [4] |
| RAW 264.7 | LPS | TNF-α | Not Reported (Dose-dependent inhibition) | [4] |
| RAW 264.7 | LPS | IL-1β | Not Reported (Dose-dependent inhibition) | [4] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol outlines a general method to assess the anti-inflammatory effects of a test compound like this compound.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production for each concentration of this compound compared to the LPS-stimulated control.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.
Osteoclastogenesis Inhibition
Ikarisoside A has demonstrated the ability to inhibit osteoclastogenesis, a key process in bone resorption.[4] This suggests that this compound may also have potential applications in bone health.
Table 2: Effect of Ikarisoside A on Osteoclastogenesis
| Cell Line | Stimulant | Effect | Key Genes Downregulated | Reference |
| RAW 264.7 | RANKL | Inhibition of osteoclast differentiation | MMP9, TRAP, RANK, Cathepsin K | [4] |
| Bone marrow-derived macrophages (BMMs) | RANKL | Inhibition of osteoclast differentiation | Not specified | [4] |
Experimental Protocol: Osteoclastogenesis Assay
This protocol provides a framework for evaluating the effect of this compound on the differentiation of osteoclasts.
-
Cell Preparation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Cell Seeding: Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Differentiation Induction: Induce osteoclast differentiation by adding RANKL (50 ng/mL) and M-CSF (30 ng/mL) to the culture medium. Simultaneously, treat the cells with various concentrations of this compound.
-
Culture and Staining: Culture the cells for 5-7 days, replacing the medium every 2 days. After this period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.
-
Gene Expression Analysis (Optional): To investigate the mechanism, lyse the cells after 4 days of culture and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of osteoclast-specific genes such as MMP9, TRAP, RANK, and Cathepsin K.
Workflow for Osteoclastogenesis Assay
Caption: Experimental workflow for assessing the inhibitory effect of this compound on osteoclastogenesis.
Potential Signaling Pathways for Investigation
The pharmacological effects of flavonoids from Epimedium are often mediated through the modulation of key signaling pathways. Based on the known mechanisms of related compounds, the following pathways are recommended for investigation in the context of this compound.
NF-κB and p38 MAPK Signaling in Inflammation
Ikarisoside A has been shown to exert its anti-inflammatory effects by inhibiting the p38 kinase and NF-κB signaling pathways.[4]
Signaling Pathway: Inhibition of NF-κB and p38 by Ikarisoside A
Caption: Potential inhibitory action of this compound on the NF-κB and p38 MAPK pathways.
JNK and Akt Signaling in Osteoclastogenesis
In addition to NF-κB, Ikarisoside A also inhibits RANKL-mediated activation of JNK and Akt, which are crucial for osteoclast differentiation and survival.[4]
Signaling Pathway: Inhibition of JNK and Akt by Ikarisoside A
Caption: Postulated inhibitory effects of this compound on JNK and Akt signaling in osteoclastogenesis.
Conclusion
While the direct pharmacological data on this compound is currently sparse, its structural relationship to other well-characterized flavonoids from the Epimedium genus provides a strong rationale and a clear path for future research. The primary known interaction of this compound with AdoHcy hydrolase suggests a role in methylation-dependent processes. Furthermore, the established anti-inflammatory and anti-osteoclastogenic activities of its analogs point towards promising avenues for investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a robust framework for researchers to systematically unravel the pharmacological profile of this compound, potentially uncovering novel therapeutic applications.
References
The Occurrence and Quantification of Ikarisoside F in Botanical Sources: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for Ikarisoside F, a prenylflavonoid of interest to the scientific and drug development communities. This document also explores the known signaling pathways of structurally related compounds, offering insights into the potential pharmacological activity of this compound.
Natural Sources and Abundance of this compound
This compound is a flavonoid glycoside that has been identified in several species of the genus Epimedium, a plant widely used in traditional medicine. Documented botanical sources of this compound include Epimedium koreanum, Epimedium brevicornum, and Epimedium grandiflorum[1]. The aerial parts of these plants are the primary location for the accumulation of this and other related flavonoid compounds[1].
While specific quantitative data for the abundance of this compound remains limited in publicly available literature, analysis of major flavonoid constituents in various Epimedium species provides a contextual understanding of its likely concentration. The content of major flavonoids, such as Icariin and Epimedin A, B, and C, can vary significantly depending on the species, geographical origin, and processing methods. This variability suggests that the concentration of this compound is also subject to these factors. The following table summarizes the content of major flavonoids in different Epimedium species, offering a comparative reference for researchers.
| Plant Species | Icariin (%) | Epimedin A (%) | Epimedin B (%) | Epimedin C (%) | Baohuoside I (%) | Total Flavonoids (%) | Reference |
| Epimedium sagittatum | Trace - 1.34 | - | Trace - 0.78 | 0.07 - 4.02 | 0.06 - 0.33 | 0.67 - 7.07 | [1] |
| Epimedium brevicornu | 0.63 - 1.18 | - | 0.17 - 2.01 | 1.09 - 1.19 | 0.08 - 0.09 | - | [1] |
| Epimedium pubescens | - | - | - | - | - | - | |
| Epimedium wushanense | - | - | - | - | - | - | |
| Epimedium koreanum | - | - | - | - | - | - |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant material involve a series of established laboratory procedures. The following protocols are based on methodologies reported for the analysis of flavonoids in Epimedium species and can be adapted for the specific study of this compound.
Extraction of Total Flavonoids
This protocol outlines a standard method for extracting total flavonoids from the dried aerial parts of Epimedium species.
Methodology:
-
Sample Preparation: The dried aerial parts of the Epimedium plant are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, commonly 70% aqueous ethanol.[2] This can be performed using methods such as reflux extraction for several hours or ultrasonication for shorter durations to enhance extraction efficiency.[2]
-
Filtration: The resulting mixture is filtered to separate the liquid extract from the solid plant residue.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude flavonoid extract.
Purification of this compound
Further purification of this compound from the crude extract can be achieved using chromatographic techniques.
Methodology:
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel or other suitable stationary phases.
-
Elution Gradient: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For flavonoids, a common solvent system is a mixture of chloroform and methanol, with the proportion of methanol being incrementally increased.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the compound at high purity.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantitative analysis of flavonoids.
Methodology:
-
Sample and Standard Preparation: A stock solution of purified this compound of known concentration is prepared as a standard. The crude extract or purified fractions are dissolved in a suitable solvent (e.g., methanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a small amount of acid like formic acid to improve peak shape) is typical.
-
Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance (typically around 270 nm for flavonoids).
-
Flow Rate and Injection Volume: These parameters are optimized for the specific column and system used.
-
-
Calibration Curve: A calibration curve is generated by injecting a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration.
-
Quantification: The sample solution is injected into the HPLC system, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are not extensively available, research on structurally similar ikarisosides, such as Ikarisoside A and Icariside II, provides valuable insights into its potential biological activities. These compounds have been shown to modulate key signaling pathways involved in inflammation, bone metabolism, and cellular proliferation.
NF-κB Signaling Pathway
Ikarisoside A has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is a central regulator of inflammation and immune responses. Inhibition of NF-κB activation by Ikarisoside A leads to a reduction in the production of pro-inflammatory mediators.
MAPK Signaling Pathway
Ikarisoside A has also been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.
PI3K/Akt and other Kinase Signaling Pathways
Icariside II has been reported to induce the phosphorylation of endothelial nitric oxide synthase (eNOS) through the activation of multiple signaling pathways, including PI3K/Akt, AMPK, and PKC.[5] This suggests a role for ikarisosides in regulating vascular function.
Given the structural similarities among ikarisosides, it is plausible that this compound exerts its biological effects through the modulation of these or related signaling pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a naturally occurring flavonoid found in several Epimedium species. While quantitative data on its abundance is still emerging, established analytical methods for related flavonoids provide a robust framework for its quantification. The demonstrated biological activities of other ikarisosides, particularly their influence on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, highlight the potential of this compound as a subject for further investigation in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural compound.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Molecular Targets of Phlomisoside F
A Note on Nomenclature: Scientific literature provides extensive data on "Phlomisoside F," a compound with significant anti-inflammatory properties. It is possible that "Ikarisoside F" may be a less common name for this compound or a related molecule, as searches for "this compound" consistently yield results for "Phlomisoside F." This guide focuses on the molecular targets and mechanisms of Phlomisoside F based on available scientific research.
Introduction
Phlomisoside F is a natural compound isolated from Phlomis younghusbandii Mukerjee, a plant used in traditional medicine.[1][2][3] Research has primarily focused on its potent anti-inflammatory and anti-arthritic properties.[3][4][5] This technical guide provides a comprehensive overview of the identified molecular targets of Phlomisoside F, the signaling pathways it modulates, and the experimental methodologies used to elucidate these findings. The information is intended for researchers, scientists, and professionals in drug development.
Identified Molecular Targets and Signaling Pathways
Phlomisoside F exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a downstream reduction in pro-inflammatory mediators.
Key Molecular Targets:
-
NF-κB Pathway:
-
MAPK Pathway:
-
p38 Mitogen-Activated Protein Kinase (p38): Phlomisoside F reduces the levels of both total and phosphorylated p38.[1][2]
-
Extracellular signal-regulated kinase (ERK1/2): The compound decreases the expression of phosphorylated ERK1/2.[1][2]
-
c-Jun N-terminal Kinase (JNK): It lowers the levels of total and phosphorylated JNK.[1][2]
-
-
Inflammatory Enzymes and Cytokines:
-
Inducible Nitric Oxide Synthase (iNOS): Expression is decreased by Phlomisoside F treatment.[1][2]
-
Cyclooxygenase-2 (COX-2): Expression is significantly reduced.[1][2]
-
Tumor Necrosis Factor-alpha (TNF-α): Release is inhibited.[1][2][3]
-
Interleukin-10 (IL-10): This anti-inflammatory cytokine is up-regulated.[3]
-
5-Lipoxygenase (5-LOX): Expression is inhibited.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies on Phlomisoside F.
Table 1: In Vivo Anti-Inflammatory and Anti-Arthritic Effects of Phlomisoside F
| Experimental Model | Species | Treatment | Dosage | Observed Effect | Reference |
| Carrageenan-induced paw edema | Rat | Oral administration | 5, 10, 20 mg/kg | Significant decrease in paw edema at 0.5, 1, 2, and 4 hours. | [3] |
| Dimethylbenzene-induced ear edema | Mouse | Oral administration | Not specified | Significant decrease in ear edema. | [1][2] |
| Acetic acid-induced vascular permeability | Mouse | Oral administration | Not specified | Reduction in vascular permeability. | [1][2] |
| Cotton pellet granuloma | Rat | Oral administration | Not specified | Reduction in granuloma weight. | [1][2] |
| Complete Freund's Adjuvant (CFA)-induced arthritis | Rat | Oral administration | 5, 10, 20 mg/kg/day for 28 days | Reversed weight loss, reduced paw swelling, and lowered arthritis scores. | [3][5] |
Table 2: In Vitro Effects of Phlomisoside F on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Target Mediator | Assay | Result | Reference |
| TNF-α | ELISA | Significant decrease in release. | [1][2] |
| IL-6 | ELISA | Significant decrease in release. | [1][2] |
| IL-1β | ELISA | Significant decrease in release. | [1][2] |
| iNOS | qRT-PCR, Western Blot | Significant decrease in expression. | [1][2] |
| COX-2 | qRT-PCR, Western Blot | Significant decrease in expression. | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
1. Carrageenan-Induced Rat Paw Edema [3]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Rats are fasted for 12 hours prior to the experiment with free access to water.
-
Phlomisoside F (5, 10, and 20 mg/kg) or a control vehicle is administered orally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 0, 0.5, 1, 2, and 4 hours post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated.
-
2. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages [1][2]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure for Cytokine Measurement (ELISA):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of Phlomisoside F for 1 hour.
-
LPS (1 µg/mL) is added to stimulate the cells for 24 hours.
-
The supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Procedure for Protein Expression (Western Blot):
-
Cells are seeded in 6-well plates.
-
Following pre-treatment with Phlomisoside F and stimulation with LPS, total protein is extracted from the cells.
-
Nuclear and cytosolic proteins are separated for NF-κB pathway analysis.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, IκB, p38, p-p38, ERK1/2, p-ERK1/2, JNK, and p-JNK.
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats [3][4][5]
-
Animals: Male Wistar rats.
-
Procedure:
-
On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the right hind paw.
-
From day 1 to day 28, rats are treated orally with Phlomisoside F (5, 10, and 20 mg/kg/day).
-
Body weight, paw volume, and arthritis scores are monitored regularly.
-
At the end of the experiment, blood is collected for cytokine analysis (TNF-α, IL-1β, IL-6, IL-10) by ELISA.
-
Paw tissues can be collected for Western blot analysis of COX-2 and 5-LOX expression.
-
Visualizations
Diagram 1: Phlomisoside F Inhibition of the NF-κB Signaling Pathway
References
- 1. Anti-inflammatory activity of phlomisoside F isolated from Phlomis younghusbandii Mukerjee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis. | Semantic Scholar [semanticscholar.org]
- 5. Investigation of the effect of phlomisoside F on complete Freund's adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Docking Studies of Ikarisoside F with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of conducting in silico molecular docking studies on Ikarisoside F, a flavonoid glycoside with therapeutic potential. Due to the limited specific research on this compound, this document outlines a robust, generalized methodology based on established protocols for similar flavonoid compounds.
Introduction to this compound and In Silico Docking
This compound is a flavonoid compound found in plants of the Epimedium genus, which are known for their use in traditional medicine. Flavonoids from Epimedium have been shown to possess a range of biological activities, making them interesting candidates for drug discovery. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates, identifying potential biological targets, and understanding structure-activity relationships at a molecular level. By simulating the interaction between this compound (the ligand) and a protein target, researchers can estimate the binding affinity and visualize the molecular interactions, providing insights into its potential mechanism of action.
Potential Protein Targets for this compound
While specific protein targets for this compound have not been extensively studied, research on structurally similar flavonoids from Epimedium suggests several potential protein families that could be of interest. These include proteins involved in:
-
Inflammation and Immunology: Cyclooxygenases (COX-1, COX-2), and immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1).
-
Neurodegenerative Diseases: Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1) are key enzymes in the pathology of Alzheimer's disease.[1]
-
Cancer: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and is implicated in carcinogenesis.[2]
The selection of a target protein should be guided by the therapeutic area of interest and any preliminary in vitro data on the biological activity of this compound.
Detailed Experimental Protocol for In Silico Docking
This section outlines a generalized yet detailed protocol for performing a molecular docking study of this compound with a selected protein target, using widely accepted software and methodologies.[1][3]
Software and Tools
-
Molecular Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), GOLD.[3][4]
-
Visualization Software: Biovia Discovery Studio, PyMOL, Chimera.[5]
-
Ligand and Protein Preparation Tools: AutoDockTools, Open Babel, MOE.[3][4]
-
Databases: PubChem (for ligand structure), Protein Data Bank (PDB) (for protein structure).
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.
-
Format Conversion and Optimization: Convert the SDF file to a PDB or MOL2 format using Open Babel or a similar tool.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94x. This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is typically done using AutoDockTools.
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign Kollman charges to the protein. This step is essential for accurately modeling electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT format required by AutoDock.
Grid Box Generation
-
Binding Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficiently large to allow the ligand to move and rotate freely within the binding pocket. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å is a common starting point.[1]
Molecular Docking Simulation
-
Algorithm Selection: Utilize a suitable docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]
-
Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the protein's binding site and score them based on a defined scoring function.
-
Output Analysis: The docking results will typically include multiple binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).
Analysis of Docking Results
-
Binding Affinity: The binding affinity score provides an estimate of the strength of the protein-ligand interaction. A more negative value generally indicates a stronger binding.[6]
-
Interaction Analysis: Visualize the best-ranked docking pose using software like Discovery Studio or PyMOL. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
-
Validation (Optional but Recommended): If a co-crystallized ligand was present in the original PDB structure, a redocking experiment can be performed to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose of the original ligand and its crystal structure pose should ideally be less than 2.0 Å.[3]
Data Presentation: Illustrative Quantitative Docking Results
The following table presents a hypothetical summary of docking results for this compound with three potential target proteins. This data is for illustrative purposes to demonstrate how quantitative results from such a study would be presented.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| PD-L1 | 5N2F | -8.5 | 4 | Tyr56, Asp122, Arg125 |
| AChE | 4EY7 | -9.2 | 3 | Trp86, Tyr337, Phe338 |
| BACE-1 | 2ZJ9 | -7.8 | 5 | Asp32, Thr72, Gln73, Tyr198 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Silico Docking
Caption: A flowchart illustrating the key stages of an in silico molecular docking study.
Proposed Signaling Pathway: PD-1/PD-L1 Inhibition
Caption: A diagram showing the potential inhibition of the PD-1/PD-L1 signaling pathway by this compound.
Conclusion
In silico molecular docking presents a powerful and cost-effective approach to investigate the therapeutic potential of this compound. By following a systematic and rigorous computational protocol, researchers can generate valuable hypotheses about its molecular targets and mechanisms of action. The methodologies outlined in this guide, derived from best practices in the field of computational drug design for flavonoids, provide a solid foundation for such studies. The insights gained from in silico docking can guide further experimental validation, including in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process for this compound and other natural products.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor [mdpi.com]
- 3. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 4. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking Analysis of Some Bioactive Compounds from Traditional Plants against SARS-CoV-2 Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models [mdpi.com]
A Technical Guide to the Solubility of Ikarisoside F in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Ikarisoside F, a flavonol glycoside, in various common laboratory solvents. This document is intended to be a valuable resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development, offering critical data and methodologies for handling and utilizing this compound in experimental settings.
Core Focus: Solubility Profile of this compound
Understanding the solubility of a compound is a fundamental prerequisite for its study and application in research and development. The solubility of this compound dictates its formulation for in vitro and in vivo studies, its absorption and distribution characteristics, and ultimately its potential as a therapeutic agent. This guide consolidates available solubility data to facilitate its effective use in the laboratory.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers indicates its solubility in several common organic solvents. For a more complete picture, this guide also presents quantitative solubility data for the closely related compounds, Ikarisoside A and the parent compound, Icariin. This information can serve as a valuable point of reference for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Not Specified | Stock solutions of 10 mM are reported to be preparable.[1] |
| Pyridine | Soluble[2] | Not Specified | Qualitative data. | |
| Methanol | Soluble[2] | Not Specified | Qualitative data. | |
| Ethanol | Soluble[2] | Not Specified | Qualitative data. | |
| Water | Insoluble (presumed) | Not Specified | Based on the poor water solubility of related compounds. | |
| Ikarisoside A | Dimethyl Sulfoxide (DMSO) | 50 mg/mL[3] | Not Specified | Sonication is recommended.[3] |
| Ethanol | 1 mg/mL[3] | Not Specified | Sonication is recommended.[3] | |
| Icariin | Water | 0.02 mg/mL[4][5][6] | Not Specified | Low solubility limits clinical applications.[4][5][6] |
Disclaimer: The quantitative data for Ikarisoside A and Icariin are provided for reference purposes only and may not be directly representative of the solubility of this compound. Experimental determination of this compound solubility in the specific solvents of interest is highly recommended.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound, based on the widely accepted shake-flask method.
Objective
To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility measurements.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.
-
Report the determined solubility along with the specific solvent and the temperature at which the experiment was conducted.
-
Visualization of a Relevant Signaling Pathway
While the specific signaling pathways modulated by this compound are not extensively characterized, its parent compound, Icariin, is known to influence several key cellular pathways, including the PI3K/AKT signaling pathway. This pathway is crucial in regulating cell survival, proliferation, and growth. The following diagram illustrates a simplified representation of the PI3K/AKT pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS 113558-14-8 | ScreenLib [screenlib.com]
- 3. IKarisoside A | NO Synthase | TargetMol [targetmol.com]
- 4. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Yield Extraction of Ikarisoside F from Epimedium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F is a flavonol glycoside found in various species of the genus Epimedium, a plant widely used in traditional medicine. This document provides a detailed protocol for the high-yield extraction and purification of this compound for research and drug development purposes. The methodologies described are based on established techniques for the extraction of flavonoids from Epimedium, optimized to maximize the yield of this compound.
Data Presentation
While specific quantitative data for this compound extraction yields are not extensively available in the public domain, the following table summarizes the extraction yields of total flavonoids and the major flavonoid, Icariin, from various Epimedium species using different extraction methods. These data can be used as a reference for optimizing the extraction of this compound, which is structurally similar to other flavonoid glycosides in Epimedium.
| Epimedium Species | Extraction Method | Key Parameters | Total Flavonoid Yield | Icariin Yield/Content | Reference |
| Epimedium brevicornu | Ultrasonic-Assisted Extraction | 60% Ethanol, 1:25 solid-liquid ratio, 25 min | Not Reported | Not Reported, but optimized for total flavonoids | [1] |
| Epimedium sagittatum | Microwave-Assisted Extraction | Optimized for total flavonoids | Higher than conventional methods | Higher than conventional methods | [2] |
| Epimedium koreanum | Reflux Extraction | Mobile phase (Water:acetonitrile 70:30) | Not Reported | 97.6% recovery from crude drug | [3] |
| Epimedium Species | Pressurized Liquid Extraction | Optimized for 15 flavonoids | Varied by species | Varied by species | [4] |
Experimental Protocols
This section details a recommended high-yield extraction and purification protocol for this compound from Epimedium plant material. The protocol is a synthesis of best practices for flavonoid extraction from this genus.
Plant Material Preparation
-
Sourcing: Obtain dried aerial parts of Epimedium species known to contain this compound, such as Epimedium brevicornu or Epimedium koreanum[2][5].
-
Grinding: Grind the dried plant material into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.
-
Drying: Dry the powdered material in an oven at 60°C for 4 hours to remove residual moisture.
High-Yield Extraction: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a highly efficient method for extracting flavonoids from plant matrices.
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. The solubility of icariin, a related compound, is optimal in a 68.34% ethanol-water mixture, suggesting a similar solvent composition will be effective for this compound[6].
-
Extraction Procedure:
-
Place 100 g of the dried Epimedium powder into a 2 L flask.
-
Add the 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonication parameters:
-
Frequency: 40 kHz
-
Power: 250 W
-
Temperature: 60°C
-
Time: 45 minutes
-
-
After sonication, filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to remove the ethanol. The resulting aqueous solution is the crude extract.
Purification of this compound
A two-step purification process involving macroporous resin chromatography and preparative high-performance liquid chromatography (HPLC) is recommended for isolating high-purity this compound.
This step removes highly polar and non-polar impurities.
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., AB-8 or XAD-7HP).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Dilute the crude extract with deionized water and load it onto the column at a slow flow rate (1-2 bed volumes per hour).
-
Washing:
-
Wash the column with 5-10 bed volumes of deionized water to remove sugars and other highly polar compounds.
-
Wash the column with 3-5 bed volumes of 20% ethanol to remove more polar flavonoids.
-
-
Elution:
-
Elute the target flavonoid fraction, including this compound, with 5-8 bed volumes of 70% ethanol.
-
Collect the eluate and concentrate it to dryness using a rotary evaporator. This yields the enriched flavonoid extract.
-
Preparative HPLC is used to isolate this compound from other structurally similar flavonoids.
-
Sample Preparation: Dissolve the enriched flavonoid extract in methanol or a suitable mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient might be:
-
0-10 min: 20-30% A
-
10-40 min: 30-50% A
-
40-45 min: 50-90% A
-
45-50 min: 90% A (wash)
-
50-55 min: 90-20% A (re-equilibration)
-
-
Flow Rate: 10-15 mL/min.
-
Detection: UV detector at 270 nm.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which should be determined beforehand using an analytical HPLC with a pure standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound powder.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Experimental workflow for the high-yield extraction and purification of this compound.
General Structure of a Flavonol Glycoside
Caption: General chemical structure of a flavonol glycoside like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. [Determination of icariin in Epimedium koreanum nakai by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 15 flavonoids in Epimedium using pressurized liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Chemical constituents from the aerial part of Epimedium brevicornum Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Ikarisoside F using a Validated HPLC-UV Method
References
- 1. glpbio.com [glpbio.com]
- 2. CAS 113558-14-8 | this compound [phytopurify.com]
- 3. actascientific.com [actascientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ikarisoside F: Chemical Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F, a flavonoid glycoside found in plants of the Epimedium genus, is a subject of growing interest in phytochemical and pharmacological research. As a member of the 8-prenylflavonoid family, which includes well-studied compounds like icariin and icaritin, this compound is presumed to share a range of biological activities, including anti-inflammatory, anti-osteoporotic, and potential anti-cancer properties. These activities are often attributed to the modulation of key cellular signaling pathways. This document provides a detailed overview of the proposed chemical synthesis, methods for derivatization and quantitative analysis, and insights into the relevant biological pathways associated with this compound and its analogues.
Chemical Profile
| Property | Value | Reference |
| Chemical Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | PubChem |
| Molecular Formula | C31H36O14 | PubChem |
| Molecular Weight | 632.61 g/mol | PubChem |
| CAS Number | 113558-14-8 | [1] |
Proposed Chemical Synthesis of this compound
While a direct, step-by-step total synthesis of this compound is not extensively detailed in the current literature, a plausible synthetic route can be devised based on the known synthesis of its aglycone, icaritin, and general methods for flavonoid glycosylation. The key challenge lies in the regioselective installation of the disaccharide moiety at the 3-hydroxyl group of icaritin.
Synthesis of the Aglycone (Icaritin)
The synthesis of icaritin, the core flavonoid structure of this compound, has been reported and serves as the foundational step.[2] A generalized workflow for icaritin synthesis is presented below.
References
Designing Cell-Based Assays to Measure Ikarisoside F Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F, a flavonol glycoside from plants of the Epimedium genus, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, which includes the well-studied compound Icariin, this compound is anticipated to exhibit a range of biological activities. Preliminary research and the known effects of structurally related compounds suggest its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These effects are likely mediated through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.
These application notes provide a comprehensive guide for researchers to design and implement cell-based assays to evaluate the efficacy of this compound. The following sections detail the protocols for a suite of assays to investigate its anti-inflammatory, anti-cancer, and neuroprotective activities, along with methods to dissect the underlying molecular mechanisms.
I. Anti-inflammatory Activity of this compound
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. This compound can be evaluated for its ability to modulate inflammatory responses in vitro. A common approach is to use a cell line such as the murine macrophage cell line RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Key Experiments:
-
NF-κB Activation Assay: To determine if this compound inhibits the central inflammatory transcription factor, NF-κB.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of the inflammatory mediator, nitric oxide.
-
Cytokine Production Assay: To quantify the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Data Presentation: Anti-inflammatory Effects of this compound
| Assay | Cell Line | Stimulant | This compound Conc. (µM) | Endpoint Measured | Result (e.g., % Inhibition) |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | TNF-α (10 ng/mL) | 0.1, 1, 10, 50, 100 | Luciferase Activity (RLU) | |
| Griess Assay | RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | Nitrite Concentration (µM) | |
| TNF-α ELISA | RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | TNF-α Concentration (pg/mL) | |
| IL-6 ELISA | RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | IL-6 Concentration (pg/mL) |
Experimental Protocols:
This assay measures the activity of the NF-κB signaling pathway.[1][2][3][4][5]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
TNF-α (recombinant human)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.[6][7][8][9]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
This protocol quantifies the concentration of TNF-α and IL-6 in cell culture supernatants.[10][11][12][13][14]
Materials:
-
RAW 264.7 cells
-
LPS-stimulated cell culture supernatants (from Griess Assay experiment)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
Visualizations: Anti-inflammatory Workflow and Signaling
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. oncology.wisc.edu [oncology.wisc.edu]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. h-h-c.com [h-h-c.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Ikarisoside F in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine for various ailments, including osteoporosis and neurological disorders.[1][2] While much of the existing research has focused on its precursor, Icariin, and other related metabolites like Icariside II, the therapeutic potential of this compound is an emerging area of interest.[3][4] The biological activities of Icariin are often attributed to its metabolites, suggesting that this compound may share similar pharmacological properties.[5] These properties include osteoprotective, neuroprotective, and anti-inflammatory effects.[1][2][6]
These application notes provide a detailed framework for the in vivo experimental design to investigate the therapeutic potential of this compound in rodent models, focusing on osteoporosis and neuroinflammation-associated cognitive decline. The protocols outlined below are based on established methodologies for evaluating related compounds and can be adapted for the specific investigation of this compound.
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. While specific data for this compound is limited, studies on the related compounds Icariin and its metabolite Icariside II in rats provide valuable insights. After oral administration, Icariin is rapidly metabolized to Icariside II, with the metabolite showing significantly higher plasma concentrations (Cmax) and area under the curve (AUC) compared to the parent compound.[5][7][8] This suggests that oral administration of this compound is a viable route and that its bioavailability and metabolic fate should be characterized.
Table 1: Pharmacokinetic Parameters of Related Compounds (Icariin and Icariside II) in Rats Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0-t (ng·min/mL) |
| Icariin | 30 | 168.1 ± 21.2 | 15.0 ± 0.0 | 642.7 ± 83.2 |
| Icariside II | 30 | 638.2 ± 187.3 | 30.0 ± 0.0 | 6403 ± 2146 |
Data adapted from a comparative pharmacokinetic study of Icariin and Icariside II in rats.[5][7]
Experimental Design: Osteoporosis
Osteoporosis is a condition characterized by reduced bone mass and microarchitectural deterioration, leading to increased fracture risk.[9] Flavonoids from Epimedium have shown promise in mitigating bone loss.[1][9] The following protocols describe the induction and evaluation of osteoporosis in rodent models to assess the efficacy of this compound.
Rodent Model: Glucocorticoid-Induced Osteoporosis (GIO)
Long-term glucocorticoid therapy is a common cause of secondary osteoporosis.[10] This model mimics the clinical scenario of GIO.[11][12]
Protocol 1: Induction of Glucocorticoid-Induced Osteoporosis in Mice
-
Animal Model: 24-week-old female C57BL/6 mice.[10]
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions.
-
Anesthesia: Anesthetize mice using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (20 mg/kg).[12]
-
Pellet Implantation:
-
Post-Operative Care: Monitor the animals weekly to ensure proper wound healing.[10]
-
Treatment: Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Termination: At the end of the treatment period, euthanize the mice for tissue collection and analysis.[10]
Rodent Model: Ovariectomy-Induced Osteoporosis
This model simulates postmenopausal osteoporosis caused by estrogen deficiency.[13]
Protocol 2: Induction of Ovariectomy-Induced Osteoporosis in Rats
-
Animal Model: Adult female Sprague-Dawley rats (e.g., 3 months old).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail).[13]
-
Surgical Procedure:
-
Perform a bilateral ovariectomy (OVX) to induce estrogen deficiency.
-
A sham operation, where the ovaries are exposed but not removed, should be performed on the control group.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor for recovery.
-
Treatment: Begin treatment with this compound or vehicle control via oral gavage after a recovery period (e.g., 1 week) and continue for a specified duration (e.g., 12 weeks).
-
Termination: At the end of the study, euthanize the rats for sample collection.
Outcome Measures for Osteoporosis Models
Table 2: Key Outcome Measures for Osteoporosis Studies
| Parameter | Method | Description |
| Bone Mineral Density (BMD) | Dual-energy X-ray absorptiometry (DXA) | Non-invasive measurement of bone density in the femur and/or lumbar spine. |
| Bone Microarchitecture | Micro-computed tomography (µCT) | High-resolution 3D imaging to assess trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). |
| Bone Histomorphometry | Histological analysis of bone sections | Provides static and dynamic parameters of bone remodeling.[14][15][16] |
| Serum Biomarkers | ELISA or other immunoassays | Measurement of markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX-1). |
| Biomechanical Testing | Three-point bending test | Assesses the mechanical strength of long bones (e.g., femur). |
Protocol 3: Bone Histomorphometry
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Administer calcein (e.g., 20 mg/kg, i.p.) and alizarin complexone (e.g., 30 mg/kg, i.p.) at specific time points before sacrifice (e.g., 10 and 2 days prior).[17]
-
-
Tissue Processing:
-
Sectioning: Cut 5 µm sections using a microtome.[17]
-
Staining:
-
Analysis:
-
Use a microscope with appropriate imaging software to quantify parameters such as osteoblast surface, osteoclast surface, mineral apposition rate (MAR), and bone formation rate (BFR).[17]
-
Diagram 1: Experimental Workflow for Osteoporosis Study
Caption: Workflow for investigating this compound in rodent models of osteoporosis.
Experimental Design: Neuroinflammation and Cognitive Function
Neuroinflammation is implicated in the pathogenesis of various neurodegenerative diseases.[18][19] The potential neuroprotective effects of Epimedium flavonoids make this a key area for investigation.[20]
Rodent Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create models of neuroinflammation.[19][21]
Protocol 4: Induction of LPS-Induced Neuroinflammation in Mice
-
Animal Model: Adult C57BL/6 mice.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Treatment: Pre-treat mice with this compound or vehicle control via oral gavage for a specified period (e.g., 7-14 days).
-
LPS Administration:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg).[19]
-
Control animals receive a saline injection.
-
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function at appropriate time points after LPS injection (e.g., 24 hours to several days).
-
Termination and Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue for molecular and histological analysis.[18]
Outcome Measures for Neuroinflammation and Cognitive Function
Table 3: Key Outcome Measures for Neuroinflammation and Cognitive Studies
| Parameter | Method | Description |
| Cognitive Function | Behavioral tests (e.g., Morris Water Maze, Y-Maze) | Assess spatial learning, memory, and working memory.[22][23][24] |
| Pro-inflammatory Cytokines | ELISA, Multiplex Immunoassay, or qPCR | Measure levels of cytokines like TNF-α, IL-1β, and IL-6 in brain homogenates (e.g., hippocampus and cortex).[18] |
| Microglial Activation | Immunohistochemistry (IHC) or Immunofluorescence (IF) | Staining for microglial markers such as Iba1 to assess morphology and activation state. |
| Neuronal Viability | Histological staining (e.g., Nissl staining) or specific neuronal markers (e.g., NeuN) | Evaluate neuronal loss or damage in brain regions like the hippocampus. |
| Signaling Pathway Proteins | Western Blot | Quantify the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., PI3K/Akt, NF-κB). |
Protocol 5: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (1-1.5 m diameter for mice) filled with opaque water, with a hidden escape platform.[23]
-
Acquisition Phase (e.g., 4-5 days):
-
Train mice in several trials per day to find the hidden platform using external visual cues.
-
Record the escape latency (time to find the platform) and path length.[25]
-
-
Probe Trial (e.g., 24 hours after the last training day):
Protocol 6: Y-Maze for Spontaneous Alternation (Working Memory)
-
Apparatus: A Y-shaped maze with three identical arms.[22]
-
Procedure:
-
Place the mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Analysis:
Diagram 2: Signaling Pathways Potentially Modulated by this compound
Caption: Potential signaling pathways modulated by this compound in osteoporosis and neuroinflammation.
Conclusion
The provided application notes and protocols offer a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in rodent models of osteoporosis and neuroinflammation. The successful execution of these experiments will provide valuable data on the efficacy and mechanisms of action of this compound, contributing to the development of novel therapeutics for these conditions. Careful consideration of pharmacokinetic properties, appropriate model selection, and robust outcome measures are essential for generating reliable and translatable results.
References
- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Icariin Metabolites from Epimedium koreanum Nakai as Antidiabetic Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Portico [access.portico.org]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histomorphometry in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bone Histomorphometry in Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Bone histomorphometry [bio-protocol.org]
- 18. bioradiations.com [bioradiations.com]
- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing Cognition in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. mdpi.com [mdpi.com]
Standard Operating Procedure for Ikarisoside F Administration in Mice
Application Note
Introduction
Ikarisoside F is a flavonol glycoside isolated from plants of the genus Epimedium and Vancouveria hexandra.[1][2] Flavonoids from these plants, such as the related compound Icariin, have demonstrated a range of biological activities, including anti-inflammatory, anti-osteoporosis, neuroprotective, and cardiovascular protective effects.[3] Mechanistic studies suggest that these compounds modulate key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6] This document provides a detailed standard operating procedure (SOP) for the preparation and administration of this compound to mice for in vivo research applications. Due to the limited availability of specific data for this compound, some parameters are extrapolated from studies on the related, well-researched compound, Icariin. It is strongly recommended that researchers perform pilot studies to determine the optimal dosage and to assess for any potential toxicity of this compound in their specific experimental model.
Audience: This document is intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo experimentation.
Data Presentation
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 113558-14-8 | [2][7] |
| Molecular Formula | C26H28O10 | |
| Molecular Weight | 500.49 g/mol | |
| Source | Epimedium brevicornu Maxim., Vancouveria hexandra | [1][8] |
| Appearance | Yellow powder | [8] |
| Purity | ≥98% | [8] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [8] |
Table 2: Recommended Materials and Equipment
| Item | Specifications |
| Test Compound | This compound (≥98% purity) |
| Vehicle Components | DMSO (cell culture grade), PEG300, Tween 80, Sterile Saline (0.9% NaCl) |
| Animals | Species: Mus musculus (strain, age, and sex to be determined by the experimental design) |
| Administration Supplies | Sterile syringes (1 mL), Needles (25-27 gauge for IP/SC, gavage needles for oral), Personal Protective Equipment (gloves, lab coat, eye protection) |
| Housing | Standard mouse cages with appropriate bedding, food, and water |
| Analytical Equipment | Analytical balance, pH meter, vortex mixer, sonicator |
Table 3: Suggested Dosing and Administration Parameters (Extrapolated from Icariin Studies)
| Parameter | Recommendation | Notes |
| Dosage Range | 20 - 100 mg/kg | A dose-finding study is highly recommended.[9][10] |
| Route of Administration | Intraperitoneal (IP), Oral Gavage (PO) | The choice of route depends on the experimental goals. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This vehicle is suitable for poorly water-soluble compounds. |
| Injection Volume | 5 - 10 mL/kg | The final volume should be adjusted based on the mouse's weight. |
| Frequency | Once daily | The frequency may be adjusted based on pharmacokinetic data if available. |
Experimental Protocols
1. Preparation of this compound Dosing Solution
This protocol is adapted from a formulation used for the related flavonoid, Ikarisoside A.
-
Calculate the required amount of this compound based on the desired dose (mg/kg), the number of animals, and their average body weight.
-
Prepare the vehicle solution:
-
In a sterile container, combine the required volumes of DMSO, PEG300, Tween 80, and sterile saline in the ratio of 10:40:5:45 (v/v/v/v).
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of sterile saline.
-
-
Dissolve this compound in the vehicle:
-
Add the calculated amount of this compound powder to the prepared vehicle.
-
Vortex the mixture thoroughly.
-
If necessary, use a sonicator to aid in dissolution. Gentle warming may also be applied, but care should be taken to avoid degradation of the compound.
-
-
Ensure complete dissolution and a clear solution before administration.
-
Prepare a vehicle-only control solution using the same procedure without the addition of this compound.
2. Animal Handling and Restraint
Proper handling and restraint are crucial to minimize stress and ensure accurate administration.
-
Habituation: Allow mice to acclimate to the facility and handling for at least one week prior to the experiment.
-
Restraint for Intraperitoneal (IP) Injection:
-
Grasp the mouse by the base of the tail.
-
Allow the mouse to grip a wire cage lid or other surface.
-
Gently scruff the loose skin over the neck and shoulders with your thumb and forefinger.
-
Lift the mouse and secure the tail between your pinky finger and palm.
-
-
Restraint for Oral Gavage:
-
Follow the same initial steps as for IP injection.
-
Ensure a firm scruff to prevent the mouse from turning its head.
-
Hold the mouse in a vertical position.
-
3. Administration Procedures
a. Intraperitoneal (IP) Injection
-
Locate the injection site: The lower right or left abdominal quadrant. This helps to avoid the bladder and cecum.
-
Insert the needle: With the bevel facing up, insert the needle at a 10-30 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back on the plunger to ensure that no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the solution: Slowly and steadily depress the plunger to administer the this compound solution.
-
Withdraw the needle: Remove the needle and return the mouse to its cage.
-
Monitor the animal: Observe the mouse for any signs of distress or adverse reactions.
b. Oral Gavage
-
Measure the gavage needle: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Insert the gavage needle: Gently insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus without resistance.
-
Administer the solution: Once the needle is in place, slowly administer the this compound solution.
-
Withdraw the needle: Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal: Observe the mouse for any signs of respiratory distress, which could indicate improper administration into the trachea.
4. Acute Toxicity Assessment (Recommended Pilot Study)
Given the lack of specific toxicity data for this compound, an acute toxicity study is recommended before proceeding with efficacy studies.
-
Dose selection: Based on general guidelines for acute toxicity testing in mice, a high dose of 2000 mg/kg can be used.[11]
-
Administration: Administer a single dose of this compound via the intended route of administration to a small group of mice.
-
Observation: Monitor the animals closely for the first few hours and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.[12]
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.
-
LD50 Estimation: While a full LD50 determination may not be necessary, this acute test will help to identify a maximum tolerated dose.
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in mice.
Caption: this compound and the PI3K/Akt signaling pathway.
Caption: this compound and the NF-κB signaling pathway.
Caption: this compound and the MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 113558-14-8 | this compound [phytopurify.com]
- 3. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Icariin inhibits MMP‑1, MMP‑3 and MMP‑13 expression through MAPK pathways in IL‑1β‑stimulated SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 113558-14-8 [chemicalbook.com]
- 8. This compound | CAS 113558-14-8 | ScreenLib [screenlib.com]
- 9. researchgate.net [researchgate.net]
- 10. Icariin protects against radiation-induced mortality and damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
Formulation Strategies for Ikarisoside F in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Ikarisoside F, a flavonol glycoside with poor aqueous solubility, for use in preclinical research. The following sections offer guidance on creating stable formulations for both in vitro and in vivo applications, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₆O₁₄ | [1] |
| Molecular Weight | 632.61 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage Conditions | Short-term (≤ 1 month): -20°C; Long-term (≤ 6 months): -80°C | [1] |
Formulation Strategies for Preclinical Research
Given its low aqueous solubility, direct administration of this compound in aqueous vehicles is not recommended for most preclinical studies. The following strategies can be employed to enhance its solubility and bioavailability.
Co-Solvent Formulations
For both in vitro and in vivo studies, the use of co-solvents is a common and effective approach. A typical co-solvent system involves a primary organic solvent to dissolve the compound, which is then diluted with aqueous-based solutions.
Recommended Co-Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for this compound. However, its concentration should be minimized in cell-based assays and in vivo studies due to potential toxicity.
-
Polyethylene Glycol (PEG): Specifically PEG 300 or PEG 400, are frequently used as co-solvents to improve the solubility of poorly soluble compounds.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that can aid in creating stable solutions and improve absorption.
Suspension Formulations for Oral Administration
For oral gavage studies in rodents, a uniform suspension can be prepared. This involves reducing the particle size of this compound to improve its dissolution rate in the gastrointestinal tract.
Key Components:
-
Vehicle: An aqueous solution containing a suspending agent to ensure uniform distribution of the compound. Common vehicles include methylcellulose or carboxymethylcellulose (CMC).
-
Wetting Agent: A surfactant like Tween 80 can be included to facilitate the dispersion of the hydrophobic this compound particles in the aqueous vehicle.
Experimental Protocols
Protocol for Preparing this compound Stock Solution for In Vitro Studies
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.[1]
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Table of Stock Solution Preparation:
| Desired Stock Concentration | This compound (mg) | DMSO (mL) |
| 10 mM | 6.33 | 1.00 |
| 20 mM | 12.65 | 1.00 |
Protocol for Preparing this compound Formulation for Oral Gavage in Mice
This protocol describes the preparation of a co-solvent/suspension formulation suitable for oral administration in mice. A common preclinical vehicle is a mixture of DMSO, PEG 300, Tween 80, and saline.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene Glycol 300 (PEG 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of this compound for the entire study and place it in a sterile conical tube.
-
Add DMSO to the tube (10% of the final volume) and vortex thoroughly until the this compound is completely dissolved.
-
Add PEG 300 (40% of the final volume) to the solution and vortex until the mixture is homogeneous.
-
Add Tween 80 (5% of the final volume) and vortex to ensure uniform mixing.
-
Slowly add the sterile saline (45% of the final volume) to the mixture while continuously vortexing to prevent precipitation.
-
If any precipitation occurs, sonicate the mixture for 10-15 minutes. For a more uniform suspension, a homogenizer can be used.
-
Visually inspect the final formulation to ensure it is a uniform solution or a fine suspension.
-
Prepare the formulation fresh daily if possible. If stored, keep it at 4°C and bring it to room temperature and vortex thoroughly before each administration.
Example Formulation for a 10 mg/kg Dose in a 20 g Mouse (0.2 mL administration volume):
-
Required Concentration: 1 mg/mL
-
Final Volume to Prepare (e.g., 10 mL):
-
This compound: 10 mg
-
DMSO: 1.0 mL
-
PEG 300: 4.0 mL
-
Tween 80: 0.5 mL
-
Saline: 4.5 mL
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound
This compound has been shown to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1] Inhibition of this enzyme leads to an accumulation of AdoHcy, which in turn inhibits methyltransferases, affecting various methylation-dependent cellular processes. Downregulation of AdoHcy hydrolase has been linked to alterations in the Wnt signaling pathway.[2][3]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.
References
Application Notes and Protocols for Analytical Grade Ikarisoside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F is a flavonol glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. As a subject of contemporary scientific inquiry, this compound is investigated for its potential therapeutic properties, including its role in regulating cellular biomethylation processes. These application notes provide essential information for researchers on sourcing analytical grade this compound, its key biological activities, and a detailed protocol for its quantification using High-Performance Liquid Chromatography (HPLC).
Sourcing Analytical Grade this compound
The procurement of a high-purity analytical standard is critical for accurate and reproducible experimental results. Several reputable suppliers offer analytical grade this compound. The following table summarizes key information for sourcing this compound.
| Supplier | Purity | Formulation | Storage Conditions | CAS Number |
| Biopurify | 95%~99%[1] | Brown vial or HDPE plastic bottle[1] | Refer to Certificate of Analysis | 113558-14-8[1] |
| ScreenLib | ≥98%[2] | Yellow powder[2] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[2] | 113558-14-8[2] |
| GlpBio | >98.00% | Not specified | Store at -80°C for 6 months or -20°C for 1 month in solvent[3] | 113558-14-8 |
| MedchemExpress | Not specified | Not specified | Refer to Certificate of Analysis | 113558-14-8 |
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[2] This enzyme plays a crucial role in the methionine cycle by hydrolyzing AdoHcy into adenosine and homocysteine. AdoHcy is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Therefore, by inhibiting AdoHcy hydrolase, this compound can lead to the accumulation of AdoHcy, which in turn inhibits cellular methylation reactions. This mechanism suggests that this compound can modulate a wide range of biological processes that are dependent on methylation, such as gene expression, protein function, and small molecule metabolism.
Signaling Pathway of this compound Action
Caption: this compound inhibits AdoHcy hydrolase, disrupting the methionine cycle.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in various matrices. Optimization may be required depending on the specific sample type and instrumentation.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A common gradient for flavonoid analysis is:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-10% A
-
30-35 min: 10% A
-
Note: The addition of 0.1% formic acid to both mobile phase components can improve peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, cell lysate). A general procedure for a plant extract is as follows:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or reflux.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
6. Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion
This document provides a comprehensive guide for researchers working with this compound. By utilizing high-quality analytical standards and robust analytical methods, scientists can ensure the reliability and accuracy of their findings. The elucidation of this compound's mechanism of action as an inhibitor of AdoHcy hydrolase opens avenues for further research into its therapeutic potential in various diseases where methylation plays a key role.
References
- 1. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of Epimedium extract on S-adenosyl-L-homocysteine hydrolase and biomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Ikarisoside F in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ikarisoside F in biological matrices such as plasma and urine. This compound is a flavonoid glycoside found in plants of the Epimedium genus, which are used in traditional medicine. The method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for the chromatographic separation and mass spectrometric detection of this compound, making it suitable for pharmacokinetic studies and other research applications.
Introduction
This compound, a flavonoid glycoside, is a constituent of several species of Epimedium, a genus of plants with a long history of use in traditional medicine. Pharmacological studies have suggested various biological activities for compounds from Epimedium, including effects on the cardiovascular and skeletal systems. To properly evaluate the efficacy and safety of this compound, a reliable method for its quantification in biological fluids is essential. This LC-MS/MS method provides a robust and sensitive approach for the determination of this compound concentrations in plasma and urine, facilitating further research into its pharmacokinetic profile and physiological effects.
Experimental
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Puerarin (Internal Standard, IS) (purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrices (e.g., rat plasma, human urine)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Standard Stock Solutions:
Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a separate stock solution of the internal standard (IS), Puerarin, at the same concentration. Store stock solutions at -20°C.
Working Standard Solutions and Calibration Curve:
Prepare working standard solutions by serially diluting the this compound stock solution with 50% methanol to create a series of calibration standards. A typical calibration curve might range from 1 to 1000 ng/mL.
Quality Control (QC) Samples:
Prepare QC samples at low, medium, and high concentrations by spiking control biological matrix with the appropriate amount of this compound.
Sample Preparation Protocol:
-
Thaw frozen biological samples (plasma or urine) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Puerarin).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 150°C.
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 633.2 | 369.2 | 200 | To be optimized |
| Puerarin (IS) | 417.1 | 297.1 | 200 | To be optimized |
Note: The product ion for this compound corresponds to the aglycone, Icaritin, formed by the loss of the sugar moieties. Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.
Table 2: Method Validation Parameters (Typical Expected Values)
| Parameter | This compound |
| Linearity | |
| Calibration Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | |
| LLOQ (ng/mL) | 1 |
| Precision (%RSD) | |
| Intra-day (n=6) | < 15% |
| Inter-day (n=6, 3 days) | < 15% |
| Accuracy (%RE) | |
| Intra-day (n=6) | ± 15% |
| Inter-day (n=6, 3 days) | ± 15% |
| Recovery (%) | |
| Extraction Recovery | 85 - 115% |
| Stability | |
| Bench-top (4h, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Note: The values in this table are representative of what would be expected from a validated LC-MS/MS method for a flavonoid glycoside and should be experimentally determined for this compound.
Visualizations
Application of Ikarisoside F in anti-inflammatory research models
Application Notes and Protocols for Ikarisoside F in Anti-inflammatory Research Models
Disclaimer: As of November 2025, dedicated research on the anti-inflammatory properties of this compound is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on studies of closely related and structurally similar compounds isolated from Epimedium species, such as Icariin and Ikarisoside A. These compounds are presented as representative examples to guide research design for this compound, assuming a potentially similar mechanism of action due to their shared flavonoid backbone. Researchers are advised to validate these protocols specifically for this compound.
Introduction
This compound is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine for treating inflammatory conditions.[1] Flavonoids from Epimedium, such as the well-studied compound Icariin and various Ikarisoside derivatives, have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2][3] These compounds typically exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] This document provides a summary of the anti-inflammatory applications of representative Epimedium flavonoids and detailed protocols for their investigation in research settings.
Mechanism of Action
The anti-inflammatory effects of Epimedium flavonoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by inhibiting the activation of key transcription factors and signaling cascades.
-
Inhibition of NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Epimedium flavonoids have been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[3]
-
Modulation of MAPK Pathway: The MAPK pathway, including ERK, p38, and JNK, is another critical signaling route in inflammation. Epimedium flavonoids can suppress the phosphorylation of these kinases, further contributing to the downregulation of inflammatory responses.[5]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data from studies on representative Epimedium flavonoids.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Compound | Cell Line | Concentration | Target | Inhibition | Reference |
| Ikarisoside A | RAW 264.7 | 10 µM | iNOS expression | Significant | Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8. |
| Ikarisoside A | RAW 264.7 | 10 µM | NO production | ~50% | Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8. |
| Ikarisoside A | RAW 264.7 | 10 µM | TNF-α release | Significant | Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8. |
| Ikarisoside A | RAW 264.7 | 10 µM | IL-1β release | Significant | Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways. Eur J Pharmacol. 2008 Dec 28;601(1-3):171-8. |
| Icariside B2 | BV2 | 10 µM | NO production | ~40% | Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Biomolecules. 2020 Jul 11;10(7):1037. |
| Icariside B2 | BV2 | 10 µM | PGE2 production | ~35% | Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Biomolecules. 2020 Jul 11;10(7):1037. |
Table 2: IC50 Values for Enzyme Inhibition
| Compound | Enzyme | IC50 Value | Reference |
| Icariside B2 | COX-2 | 7.80 ± 0.26 µM | Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. Biomolecules. 2020 Jul 11;10(7):1037. |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in Macrophages
This protocol describes the methodology to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV2).
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting).
-
Pre-treat cells with various concentrations of this compound (or a related compound) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO/cytokine measurement, shorter times for signaling pathway analysis).
2. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after LPS stimulation.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, IκBα, p-p38, p38) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
In Vivo Model: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.[5]
1. Animals:
-
Use male C57BL/6J mice or Wistar rats.
-
Acclimatize the animals for at least one week before the experiment.
2. Treatment:
-
Administer this compound (or a related compound) orally or intraperitoneally at various doses (e.g., 25-100 mg/kg for Icariin derivatives).[3]
-
Administer a positive control drug (e.g., indomethacin) and a vehicle control.
3. Induction of Edema:
-
One hour after compound administration, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
5. Histological and Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Fix a portion of the tissue in formalin for histological examination (H&E staining) to assess inflammatory cell infiltration.
-
Homogenize the remaining tissue to measure the levels of pro-inflammatory markers (e.g., MPO, cytokines) or for Western blot analysis.
Visualization of Signaling Pathways and Workflows
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
References
- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and immunoregulatory effects of icariin and icaritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Effects of Ikarisoside F on Osteoclastogenesis
Application Note: Osteoclastogenesis, the differentiation and formation of osteoclasts, is a critical process in bone remodeling and a key target in the development of therapeutics for bone-related diseases such as osteoporosis.[1][2] Ikarisoside F, a flavonoid glycoside, is investigated for its potential to modulate this process. This document provides a detailed protocol for assessing the effects of this compound on osteoclastogenesis in vitro, focusing on its inhibitory potential and underlying molecular mechanisms.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from experiments assessing the inhibitory effects of this compound on osteoclastogenesis, based on findings for structurally related compounds like Ikarisoside A and Icariin.
| Parameter | Control (Vehicle) | This compound (Test Concentration) | Expected Outcome with this compound | Reference Assay |
| Number of TRAP-positive Multinucleated Cells | High | Low | Significant Decrease | TRAP Staining Assay |
| Bone Resorption Pit Area (%) | High | Low | Significant Decrease | Bone Resorption Pit Assay |
| Gene Expression of Osteoclast Markers (e.g., TRAP, Cathepsin K, RANK) | High | Low | Significant Downregulation | Real-Time PCR |
| Protein Expression of Key Signaling Molecules (e.g., p-p38, p-JNK, p-ERK, p-NF-κB) | High | Low | Significant Decrease in Phosphorylation | Western Blotting |
| NFATc1 Expression | High | Low | Significant Decrease | Western Blotting / Immunofluorescence |
Experimental Protocols
In Vitro Osteoclastogenesis Assay
This protocol details the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and the assessment of this compound's effect on this process.[1][2]
Materials:
-
Mouse bone marrow cells
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin/streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and dissect femurs and tibias.
-
Flush the bone marrow from the bones using α-MEM.[2]
-
Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Plate BMMs in 96-well plates at a density of 1x10^4 cells/well.
-
Culture the cells in α-MEM containing M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.[2]
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle (DMSO).
-
-
TRAP Staining:
-
After 5-7 days of culture, when multinucleated osteoclasts are visible in the control group, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.[3]
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Bone Resorption Pit Assay
This assay evaluates the functional activity of osteoclasts by measuring their ability to resorb a bone-mimicking substrate.
Materials:
-
Osteo Assay Surface plates (or dentin discs)
-
Differentiated osteoclasts
-
Toluidine Blue stain (for dentin discs) or fluorescence measurement (for commercial plates)
-
Microscope with imaging software
Procedure:
-
Cell Seeding:
-
Resorption Analysis:
-
After 7-10 days, remove the cells from the surface.
-
For dentin discs: Stain the discs with Toluidine Blue to visualize resorption pits.[6]
-
For Osteo Assay plates: Measure the fluorescence released into the medium from the fluoresceinated calcium phosphate coating.[7]
-
Quantify the resorbed area using image analysis software.
-
Gene Expression Analysis by Real-Time PCR
This protocol measures the mRNA levels of key osteoclastogenic marker genes.
Materials:
-
Differentiated osteoclasts treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., TRAP, Cathepsin K, RANK, NFATc1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Real-Time PCR:
-
Perform qPCR using SYBR Green master mix and specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
Differentiated osteoclasts treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-NF-κB, anti-NF-κB, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Blotting:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative inhibitory mechanism of this compound on the RANKL-induced signaling pathway in osteoclastogenesis.
Experimental Workflow Diagram
Caption: Workflow for assessing the effects of this compound on osteoclastogenesis.
References
- 1. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A Novel Prenylflavonoid Icariside I Ameliorates Estrogen Deficiency-Induced Osteoporosis via Simultaneous Regulation of Osteoblast and Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
Troubleshooting & Optimization
Technical Support Center: Ikarisoside F Extraction
Welcome to the technical support center for Ikarisoside F extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound, also known as Baohuoside II, is a flavonoid glycoside found in plants of the Epimedium genus. It is a metabolite of other major flavonoids in Epimedium, such as Icariin and Baohuoside I.[1][2] this compound is of significant research interest due to its potential pharmacological activities.
Q2: What are the common methods for extracting this compound?
A2: Common methods for extracting this compound and other flavonoids from Epimedium species include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3] Each method has its advantages and disadvantages in terms of efficiency, time, and potential for compound degradation.
Q3: Which solvents are most effective for this compound extraction?
A3: Ethanol and methanol, particularly in aqueous solutions, are effective solvents for extracting flavonoid glycosides like this compound. The optimal concentration of ethanol is often in the range of 60-75%.[4][5] The choice of solvent depends on the extraction method and the desired purity of the final extract.
Q4: How can the crude extract of this compound be purified?
A4: Macroporous resin chromatography is a widely used and effective method for purifying this compound from crude plant extracts.[6][7][8] Resins with weak polarity, large surface areas, and suitable pore diameters generally show good adsorption capacity for flavonoids.[6] Subsequent elution with an appropriate solvent, typically an ethanol-water mixture, allows for the recovery of a purified flavonoid fraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: Conditions may not be adequate for complete extraction. 3. Inadequate Solid-to-Liquid Ratio: Insufficient solvent can lead to saturation and incomplete extraction. 4. Large Particle Size of Plant Material: Reduced surface area hinders solvent penetration. | 1. Optimize Solvent: Test different concentrations of ethanol or methanol (e.g., 50%, 60%, 70%). A 60% ethanol concentration has been shown to be effective for total flavonoids from Epimedium.[4] 2. Optimize Parameters: For UAE, optimal conditions can be around 25 minutes at a moderate temperature.[4][9] For MAE, a shorter time of around 15 minutes may be sufficient.[10] 3. Adjust Ratio: Increase the solvent-to-material ratio. Ratios between 25:1 and 30:1 (mL/g) are often effective.[4][9] 4. Reduce Particle Size: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area. |
| Degradation of this compound | 1. High Temperature: Flavonoid glycosides can be sensitive to high temperatures, leading to degradation. 2. Prolonged Extraction Time: Extended exposure to heat or certain solvents can cause degradation. 3. Presence of Degrading Enzymes: Plant enzymes may degrade the target compound if not inactivated. | 1. Use Milder Conditions: Employ UAE or MAE at controlled, moderate temperatures. For MAE, temperatures around 50-60°C are often optimal.[10] 2. Shorten Extraction Time: Modern techniques like UAE and MAE significantly reduce the required extraction time compared to conventional methods.[3] 3. Pre-treatment: Consider a blanching step with steam or hot solvent to deactivate enzymes before extraction. |
| Poor Purity of Final Product | 1. Inefficient Purification: The chosen macroporous resin may not be optimal for this compound. 2. Improper Elution: The eluting solvent may be too strong or too weak, leading to co-elution of impurities or poor recovery. 3. Presence of Pigments and Polysaccharides: These common impurities can be difficult to remove. | 1. Select Appropriate Resin: Test different types of macroporous resins (e.g., AB-8, D101) to find the one with the best adsorption and desorption characteristics for this compound.[7] 2. Optimize Elution: Use a stepwise elution with increasing concentrations of ethanol. A common protocol involves washing with water to remove polar impurities, followed by elution with 25% ethanol to remove some impurities, and finally, elution with 60-70% ethanol to recover the target flavonoids.[4] 3. Pre-Purification Steps: Consider a pre-treatment of the crude extract, such as precipitation with a non-polar solvent to remove some lipids and pigments. |
| Difficulty in Quantification | 1. Co-elution with Similar Compounds: Other flavonoids in the extract may have similar retention times in HPLC analysis. 2. Lack of a Pure Standard: Accurate quantification requires a high-purity reference standard of this compound. 3. Matrix Effects in Mass Spectrometry: Other components in the extract can interfere with the ionization of this compound. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column type to achieve better separation. 2. Obtain a Certified Standard: Purchase a certified reference standard of this compound for accurate calibration. 3. Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample before LC-MS analysis to minimize matrix effects. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of total flavonoids from Epimedium and is expected to be efficient for this compound.
-
Sample Preparation: Dry the Epimedium plant material at 60°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification (see Protocol 3).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline for MAE of flavonoids and should be optimized for specific equipment and plant material.
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Filtration and Concentration:
-
After extraction, allow the vessel to cool down.
-
Filter the extract and concentrate it using a rotary evaporator.
-
-
Purification (see Protocol 3).
Protocol 3: Macroporous Resin Purification of this compound
This protocol describes a general procedure for purifying flavonoids from a crude extract.
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., AB-8).[7]
-
Pre-treat the resin by soaking it in ethanol overnight, then wash it thoroughly with deionized water until no ethanol smell remains.
-
Pack the resin into a glass column.
-
-
Adsorption:
-
Dissolve the concentrated crude extract in a suitable solvent (e.g., water with a low percentage of ethanol).
-
Load the sample solution onto the column at a flow rate of 1-2 bed volumes (BV) per hour.
-
-
Washing and Elution:
-
Collection and Drying:
-
Collect the 60% ethanol eluate.
-
Concentrate the eluate under reduced pressure and then dry it completely (e.g., by freeze-drying or vacuum drying) to obtain the purified flavonoid powder.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave and ultrasound-assisted extraction of bioactive compounds from Papaya: A sustainable green process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the process for purifying icariin from Herba Epimedii by macroporous resin and the regulatory role of icariin in the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting peak asymmetry for Ikarisoside F in HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of Ikarisoside F.
Frequently Asked Questions (FAQs)
Q1: What is peak asymmetry in HPLC and why is it a problem?
In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak asymmetry occurs when the peak is distorted, either "tailing" (the latter half of the peak is drawn out) or "fronting" (the first half of the peak is broadened).[1] This is problematic because it can interfere with the accurate integration of the peak area, leading to errors in quantification.[1][2] It can also obscure smaller, co-eluting peaks, making their detection and quantification difficult.[2]
Q2: My this compound peak is tailing. What are the common causes?
Peak tailing for a compound like this compound, a flavonol glycoside, is often due to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, resulting in peak tailing.[2][3]
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column frit or packing material can obstruct the flow path and cause peak distortion.[4]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to tailing for all peaks.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can increase dispersion and contribute to peak tailing.[2]
Q3: My this compound peak is fronting. What should I investigate?
Peak fronting is generally caused by issues related to the sample concentration, the solvent used to dissolve the sample, or the physical state of the column. Key factors include:
-
Sample Overload: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, causing some molecules to travel through the column more quickly, resulting in a fronting peak.[1][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to peak fronting.[1][3]
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics, which can sometimes manifest as peak fronting.[7]
-
Column Packing Issues: Poorly packed columns or a collapse of the column bed can create channels that allow the analyte to travel unevenly, causing fronting.[1][8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | The issue is more pronounced for polar analytes like this compound. | Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[2] Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. |
| Inappropriate Mobile Phase pH | Tailing is sensitive to small changes in mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Use a buffer to maintain a stable pH.[2][5] |
| Column Contamination | Peak shape degrades over several injections, and backpressure may increase. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[4][7] If using a guard column, replace it.[4] Ensure proper sample clean-up using techniques like Solid Phase Extraction (SPE).[2] |
| Column Degradation / Voids | All peaks in the chromatogram show tailing, and retention times may shift. | Replace the column with a new one.[5] |
| Extra-Column Volume | Early eluting peaks are more affected than later ones. | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[2] |
Guide 2: Diagnosing and Resolving Peak Fronting
| Potential Cause | Diagnostic Check | Recommended Solution |
| Sample Overload (Mass or Volume) | Diluting the sample or reducing the injection volume improves the peak shape.[1][9] | Reduce the concentration of this compound in your sample.[9] Decrease the injection volume.[1][9] |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly different from the mobile phase (e.g., 100% DMSO for a highly aqueous mobile phase). | Ideally, dissolve and dilute the sample in the initial mobile phase.[1][3] If a stronger solvent must be used, keep the injection volume as small as possible. |
| Low Column Temperature | The peak shape improves when the column temperature is increased. | Increase the column temperature in increments of 5°C (e.g., to 30°C or 35°C) to improve mass transfer.[7] |
| Column Packing Issues / Collapse | All peaks in the chromatogram exhibit fronting, and retention times may become shorter.[9] | Flush the column with 100% of the strong organic solvent (e.g., acetonitrile) to try and restore the packed bed.[9] If this fails, the column must be replaced.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
A well-prepared mobile phase is crucial for symmetric peaks. For reversed-phase HPLC analysis of flavonoid glycosides like this compound, a buffered mobile phase is recommended.
Objective: To prepare a stable mobile phase that minimizes secondary interactions and ensures consistent analyte ionization.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Phosphoric Acid)
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Aqueous Phase Preparation:
-
Measure a desired volume of HPLC-grade water into a clean glass reservoir.
-
Add a small amount of acid to adjust the pH. For example, add 0.1% (v/v) formic acid to the water. This typically brings the pH to around 2.7, which is suitable for many flavonoids.
-
Mix thoroughly.
-
-
Degassing:
-
Degas the aqueous phase and the organic solvent (acetonitrile) separately using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
-
-
Filtration:
-
Filter the mobile phase components through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column frit.[4]
-
-
Online Mixing:
-
Place the prepared solvents in the appropriate reservoirs on the HPLC system. The system's gradient mixer will combine them in the desired proportions during the run.
-
Protocol 2: this compound Sample Preparation
The choice of sample solvent is critical to avoid peak distortion.
Objective: To dissolve this compound in a solvent compatible with the mobile phase to prevent peak fronting.
Materials:
-
This compound standard or extract
-
Mobile Phase (from Protocol 1) or a solvent with a similar or weaker elution strength
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Stock Solution:
-
Working Solution:
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition as the diluent. For example, if your gradient starts at 90% water / 10% acetonitrile, use this mixture for dilution. This ensures the sample solvent is compatible with the mobile phase.[1]
-
-
Filtration:
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injecting it into the HPLC system. This helps prevent column blockage and pressure increases.[4]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak asymmetry for this compound.
Caption: Troubleshooting workflow for HPLC peak asymmetry.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. restek.com [restek.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | CAS 113558-14-8 | ScreenLib [screenlib.com]
Technical Support Center: Dose-Response Optimization for Ikarisoside F and Related Compounds in Animal Studies
Disclaimer: Direct experimental data on Ikarisoside F is limited in publicly available literature. This guide provides information on closely related compounds from the same chemical family, namely Icariin, Icariside A, and Icariside II (a metabolite of Icariin), which can serve as a valuable reference for initiating dose-response optimization studies for this compound. The provided protocols and dosage ranges are intended as a starting point for experimental design and should be adapted based on specific research objectives and animal models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo animal study?
A1: Due to the lack of specific data for this compound, we recommend referring to the dose ranges of its structural analogs. For instance, in murine models, oral doses for Icariin have been investigated in the range of 1 to 200 mg/kg body weight for various endpoints.[1][2] For anti-inflammatory effects of a related compound, Icariside B2, oral doses of 25 and 50 mg/kg/day have been shown to be effective in mice.[3] A conservative approach would be to start with a low dose within these ranges, such as 10-25 mg/kg, and perform a dose-escalation study.
Q2: What is the most common route of administration for these compounds in animal studies?
A2: Oral gavage is a frequently used method for administering Icariin and its derivatives in animal studies to simulate oral consumption.[2][4] However, intravenous and intraperitoneal injections have also been reported for specific pharmacokinetic or mechanistic studies.[1] The choice of administration route should align with the intended clinical application and the pharmacokinetic profile of the compound.
Q3: What are the known signaling pathways modulated by Icariin and related compounds?
A3: Icariin and its metabolites have been shown to modulate several key signaling pathways, including:
-
MAPK/NF-κB Pathway: Involved in inflammatory responses.[3][5]
-
PI3K/AKT/mTOR Pathway: Plays a role in cell survival, proliferation, and apoptosis.[6]
-
Insulin/IGF-1 Signaling (IIS) Pathway: Associated with longevity and stress resistance.[7]
-
eNOS Signaling: Related to nitric oxide production and vasodilation.[8]
Understanding these pathways can help in selecting appropriate biomarkers and endpoints for your study.
Troubleshooting Guides
Issue 1: High variability in animal response to the compound.
-
Possible Cause: Inconsistent dosing technique.
-
Solution: Ensure all personnel are properly trained in the chosen administration method (e.g., oral gavage) to guarantee consistent delivery of the compound.
-
-
Possible Cause: Variability in animal health or stress levels.
-
Solution: Acclimatize animals to the experimental conditions for a sufficient period before starting the experiment. Monitor animal health closely throughout the study.
-
-
Possible Cause: Issues with compound formulation and stability.
-
Solution: Prepare fresh formulations for each administration. If using a suspension, ensure it is homogenous before each dose. Consider conducting a stability study of your formulation.
-
Issue 2: No observable effect at the tested doses.
-
Possible Cause: The selected dose range is too low.
-
Possible Cause: Poor oral bioavailability.
-
Solution: Icariin is known to have low bioavailability.[10] Consider using a different vehicle to enhance absorption or exploring alternative administration routes if oral delivery is not critical to your research question.
-
-
Possible Cause: The chosen endpoint is not sensitive enough.
-
Solution: Re-evaluate your experimental endpoints. Consider measuring more sensitive or direct markers of the biological activity you are investigating (e.g., specific phosphorylated proteins in a signaling pathway).
-
Issue 3: Signs of toxicity at higher doses.
-
Possible Cause: The compound may have a narrow therapeutic window.
-
Solution: One study on Icariin suggested that while doses of 50 and 100 mg/kg showed beneficial effects on reproductive functions in male rats, a dose of 200 mg/kg led to increased oxidative stress.[2] If toxicity is observed, reduce the dose and consider a more gradual dose-escalation. Monitor animals for signs of toxicity such as weight loss, behavioral changes, or changes in food and water intake.
-
Data Presentation
Table 1: Summary of Dose-Response Data for Icariin in Animal Studies
| Animal Model | Effect Investigated | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Rats | Erectile Function | Oral Gavage | 1-10 mg/kg/day | Low-dose Icariin improved penile hemodynamics. | [4][11] |
| Rats | Reproductive Function | Oral Gavage | 50-100 mg/kg/day | Increased testosterone levels and sperm count. | [2] |
| Rats | Reproductive Function | Oral Gavage | 200 mg/kg/day | Increased oxidative stress in the testes. | [2] |
| Mice | Anti-inflammatory | Oral Gavage | 25-100 mg/kg | Attenuated cigarette smoke-induced inflammation. | [9] |
| Rats | Antidepressant-like | Not Specified | Not Specified | Attenuated stress-induced increases in CRF and cortisol. | [12] |
| Mice | Neuroprotection | Oral | 12.5 mg/ml in 1% CMC | Attenuated Aβ deposition and microglial activation. | [13] |
Table 2: Summary of Dose-Response Data for Icariside II and Icariside B2 in Animal Studies
| Compound | Animal Model | Effect Investigated | Route of Administration | Effective Dose | Key Findings | Reference |
| Icariside II | Rats | Cognitive Impairment | Not Specified | 20 mg/kg | Ameliorated cognitive deficits and neuronal damage. | [14] |
| Icariside B2 | Mice | Anti-inflammatory (Paw Edema) | Oral | 25 and 50 mg/kg/day | Significantly decreased mouse paw edema volumes. | [3] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Model)
This protocol is based on a study investigating the anti-inflammatory effects of Icariside B2.[3]
-
Animal Model: ICR mice (male, 8 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (23 ± 1°C, 55 ± 5% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping: Randomly divide mice into experimental groups (e.g., vehicle control, positive control, and different dose groups of the test compound). A typical group size is n=6.
-
Dosing: Administer the test compound (e.g., Icariside B2 at 25 and 50 mg/kg) or vehicle orally for four consecutive days. On the fifth day, administer the final dose 30 minutes before inducing inflammation.
-
Induction of Inflammation: Subcutaneously inject 60 μL of 1% carrageenan in saline into the right hind paw.
-
Measurement of Edema: Measure paw volume hourly for 4 hours post-carrageenan injection using a plethysmometer.
-
Endpoint Analysis: After 4 hours, euthanize the mice and collect the hind paw tissue for further analysis, such as Western blotting for inflammatory markers (e.g., iNOS, COX-2).
2. Cavernous Nerve Injury in Rats (Erectile Dysfunction Model)
This protocol is based on a study investigating the effects of Icariin on erectile function.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Perform a laparotomy to expose the cavernous nerves and induce a crush injury.
-
Dosing: Treat the rats with daily oral gavage of the test compound (e.g., Icariin at 1, 5, and 10 mg/kg) or vehicle for 4 weeks.
-
Functional Assessment: After 4 weeks, measure erectile function by stimulating the cavernous nerve and recording the intracavernous pressure (ICP).
-
Tissue Collection: Following functional assessment, collect penile tissue for immunohistochemistry (e.g., for nNOS) and Western blot analysis.
Mandatory Visualization
Signaling Pathways
Below are diagrams of key signaling pathways modulated by Icariin and its derivatives, generated using Graphviz (DOT language).
References
- 1. examine.com [examine.com]
- 2. mdpi.com [mdpi.com]
- 3. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erectogenic and Neurotrophic Effects of Icariin, a Purified Extract of Horny Goat Weed (Epimedium spp.) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icariin and its derivative icariside II extend healthspan via insulin/IGF-1 pathway in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Icariside II induces rapid phosphorylation of endothelial nitric oxide synthase via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Icariin Ameliorates Cigarette Smoke Induced Inflammatory Responses via Suppression of NF-κB and Modulation of GR In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Pharmacokinetics of Icariin (ICA) within Formulation of PEG-PLLA/PDLA-PNIPAM Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of Icariin on Hypothalamic-Pituitary-Adrenal Axis Action and Cytokine Levels in Stressed Sprague-Dawley Rats [jstage.jst.go.jp]
- 13. Icariin Ameliorates Neuropathological Changes, TGF-β1 Accumulation and Behavioral Deficits in a Mouse Model of Cerebral Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ikarisoside F Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based experiments involving Ikarisoside F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a flavonol glycoside that can be isolated from plants such as Vancouveria hexandra. It is a type of flavonoid, a large family of polyphenolic compounds found in natural products.[1][2][3]
This compound Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 113558-14-8[1][4] |
| Molecular Formula | C31H36O14[1] |
| Molecular Weight | 632.61 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
Q2: How should I prepare and store this compound stock solutions to maintain stability?
Proper preparation and storage of this compound stock solutions are critical for experimental consistency.
-
Solvent Selection: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO.
-
Stock Solution Storage:
-
Working Solution Preparation: When preparing working solutions, it may be necessary to gently heat the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes for single use to avoid repeated freezing and thawing, which can degrade the compound.[1][5][6]
Q3: What is the known mechanism of action for this compound?
This compound is known to bind to S-adenosyl-L-homocysteine (AdoHcy) hydrolase, which can inhibit its activity and subsequently regulate cellular biomethylation.[1][5] Additionally, as a flavonoid, it is expected to have antioxidant properties by acting as a direct free-radical scavenger.[7] Related compounds, like Ikarisoside A, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[6]
Q4: Which signaling pathways are modulated by this compound and related compounds?
Studies on this compound and structurally similar flavonoids, such as Icariin and Ikarisoside A, have shown modulation of several key signaling pathways involved in inflammation, cell survival, and differentiation. These include:
-
NF-κB Signaling Pathway: Ikarisoside A has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[6][8]
-
MAPK (JNK) Signaling Pathway: The activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, is also inhibited by Ikarisoside A.[6][8]
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by Ikarisoside A and other flavonoids from Epimedium.[8][9][10]
Below is a diagram illustrating the general inhibitory effects of Ikarisoside compounds on these pathways.
Troubleshooting Guide
Q5: I am observing high variability between my experimental replicates. What are the common causes and how can I reduce this?
High variability can stem from multiple sources in cell culture experiments.[11][12] Here are some key areas to address:
-
Cell Culture Conditions:
-
Inconsistent Passaging: Ensure cells are passaged a limited number of times and that the time between passaging and the experiment is consistent.[11]
-
Variable Cell Density: Plate cells at a consistent density for every experiment, as this can affect their responsiveness.[11]
-
Media and Supplements: Use the same batch of media and supplements (e.g., FBS) for a set of experiments to avoid lot-to-lot variation.[13]
-
-
Experimental Procedure:
-
Pipetting Errors: Calibrate pipettes regularly and use consistent pipetting techniques.
-
Operator Differences: Standardize the experimental protocol and ensure all users follow it precisely.[14]
-
-
Cell Health and Contamination:
Below is a troubleshooting workflow for addressing high variability.
Q6: I am not observing the expected biological effect of this compound. What could be the issue?
Several factors could lead to a weak or absent effect:
-
Compound Concentration: The concentration of this compound may be suboptimal. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[13]
-
Compound Degradation: Ensure the stock solution was stored correctly and has not undergone multiple freeze-thaw cycles.[1][5] Consider preparing a fresh stock solution.
-
Cell Viability: Assess the viability of your cells before starting the experiment; it should typically be >90%.[13]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. Consider alternative or more sensitive assays.
Q7: My cells are showing unexpected cytotoxicity after treatment with this compound. What should I do?
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high. Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle control in your experiments.
-
Compound Concentration: The concentration of this compound may be in a cytotoxic range for your specific cell line. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.
-
Contamination: Bacterial or fungal contamination can cause cell death. Visually inspect your cultures and perform routine contamination checks.[11]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effect of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells + LPS, and cells + this compound without LPS.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Below is a general workflow for a cell-based assay with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 113558-14-8 | this compound [phytopurify.com]
- 5. This compound | CAS 113558-14-8 | ScreenLib [screenlib.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Epimedium intervention in heart failure based on network pharmacology and molecular docking technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. stats.stackexchange.com [stats.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage conditions to prevent Ikarisoside F degradation
This technical support center provides guidance on the proper storage, handling, and troubleshooting of potential degradation-related issues for Ikarisoside F. As a flavonoid glycoside, its stability can be influenced by temperature, pH, light, and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in anhydrous, research-grade DMSO. To enhance solubility, the solution can be gently warmed to 37°C or sonicated.[1]
For storage of stock solutions, the following conditions are recommended:
It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For the related compound Ikarisoside A, protection from light is also advised for stock solutions.[2]
Q3: Can I store this compound solutions at 4°C or room temperature?
It is not recommended to store this compound solutions at 4°C or room temperature for extended periods due to the increased risk of chemical degradation and microbial contamination. For short-term use within a single day, solutions can be kept on ice and protected from light.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation in the solid form can include a change in color or texture. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Analytical methods such as HPLC are necessary to confirm the purity of the compound.
Troubleshooting Guide
Unexpected experimental results can sometimes be attributed to the degradation of this compound. This guide addresses common issues and provides troubleshooting steps.
| Issue | Potential Cause Related to Degradation | Recommended Action |
| Reduced or no biological activity in cell-based assays. | This compound has degraded, leading to a lower effective concentration of the active compound. | 1. Prepare fresh working solutions from a new aliquot of the frozen stock solution. 2. If the problem persists, use a new vial of solid this compound to prepare a fresh stock solution. 3. Verify the purity of the stock solution using HPLC-UV. |
| Inconsistent results between experiments. | Partial degradation of this compound due to improper storage or handling, such as repeated freeze-thaw cycles or extended time at room temperature. | 1. Strictly adhere to the recommended storage and handling protocols. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Minimize the time working solutions are kept at room temperature. |
| Appearance of new peaks in HPLC analysis. | Degradation of this compound into smaller molecules (e.g., aglycone and sugar moieties) or modified forms. | 1. Compare the chromatogram to a reference standard of this compound. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating HPLC method to resolve this compound from its degradation products. |
| Precipitate forms in the stock solution upon thawing. | The compound may have a lower solubility at colder temperatures or degradation products may be less soluble. | 1. Gently warm the solution to 37°C and sonicate to redissolve the compound.[1] 2. If the precipitate does not dissolve, it may be due to degradation. In this case, a fresh stock solution should be prepared. |
Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C or colder | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][2] | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles; protect from light.[1][2] |
Experimental Protocols
Protocol for a General Forced Degradation Study of this compound
This protocol is based on general procedures for flavonoid glycosides and can be adapted to investigate the stability of this compound.[2][3]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Formic acid or phosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Monitor the chromatograms at the λmax of this compound.
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for an this compound stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Identifying and resolving matrix effects in Ikarisoside F bioanalysis
Welcome to the technical support center for the bioanalysis of Ikarisoside F. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues, particularly matrix effects, encountered during quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the bioanalysis of this compound.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I confirm them?
A1: Ion suppression is a common matrix effect in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a reduced signal intensity. For flavonoid glycosides like this compound, common interfering substances in plasma include phospholipids, salts, and various endogenous metabolites.[1][2]
To definitively identify the source of ion suppression, a post-column infusion experiment is the recommended approach. This technique helps to pinpoint the retention times at which matrix components are eluting and causing suppression.[3]
Q2: How do I perform a post-column infusion experiment to diagnose ion suppression?
A2: A post-column infusion experiment involves infusing a standard solution of this compound at a constant rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
Experimental Protocol: Post-Column Infusion
-
Setup: Prepare a standard solution of this compound in a suitable solvent. Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
LC-MS/MS System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase. The continuous infusion of this compound should result in a stable, elevated baseline signal for its corresponding MRM transition.
-
Injection: Inject a blank, extracted plasma sample (prepared using the same method as your study samples but without the analyte).
-
Analysis: Monitor the signal intensity of the this compound MRM transition throughout the chromatographic run. Any significant drop in the signal intensity indicates the elution of interfering components from the matrix at that specific retention time, which are causing ion suppression. By comparing the retention time of this compound in your actual samples with these suppression zones, you can determine if co-elution is the primary issue.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound in plasma?
A3: The choice of sample preparation is critical for reducing matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The optimal method will depend on the required sensitivity, throughput, and the complexity of the matrix.[2][4]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid. The supernatant is then analyzed.[4] | Simple, fast, and inexpensive. | Non-selective, may leave many interfering substances (e.g., phospholipids) in the supernatant, potentially leading to significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[4] | More selective than PPT, can provide a cleaner extract. | Can be more time-consuming and may have lower recovery for highly polar compounds. Solvent selection is critical. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[5] | Highly selective, provides the cleanest extracts, and can concentrate the analyte, leading to better sensitivity.[5] | More complex method development, can be more expensive and time-consuming than PPT or LLE. |
For flavonoid glycosides, LLE and SPE are often preferred for cleaner extracts and reduced matrix effects. For example, in a study on the related compound Ikarisoside A, a simple protein precipitation with methanol was used, which can be a good starting point if high throughput is required.[6] However, if significant matrix effects are observed with PPT, transitioning to LLE or SPE is recommended.
Q4: My calibration curve for this compound is non-linear and shows poor accuracy and precision. Could this be due to matrix effects?
A4: Yes, matrix effects are a very common cause of non-linearity, poor accuracy, and imprecision in bioanalytical methods.[3] This occurs because the extent of ion suppression or enhancement can vary with the concentration of the analyte and the co-eluting matrix components. To overcome this, the use of a suitable internal standard (IS) is crucial.[3]
Q5: What type of internal standard should I use for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[7] This allows for accurate correction of any signal suppression or enhancement.
If a SIL-IS is not available, a structural analog can be used. For the analysis of Ikarisoside A, Orientin was successfully used as an internal standard.[6] When using an analog IS, it is critical to validate that it adequately tracks the matrix effects impacting this compound.
Experimental Protocols & Data
Method Validation for this compound Bioanalysis (Adapted from Ikarisoside A)
This section provides a starting point for an LC-MS/MS method for the quantification of this compound in rat plasma, adapted from a validated method for the structurally similar Ikarisoside A.[6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., Orientin at 50 ng/mL).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1260 Infinity HPLC or equivalent |
| Column | Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase | Isocratic: Acetonitrile and water with 0.1% formic acid (ratio to be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: To be determined (requires infusion of standard) Ikarisoside A (example): m/z 499.1 → 353.0[6] Orientin (IS): m/z 446.9 → 327.6[6] |
Quantitative Assessment of Matrix Effect
The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The Internal Standard (IS) normalized ME is also calculated to assess the effectiveness of the IS in compensating for the matrix effect.[3]
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
IS Normalized Matrix Effect (%) = ( (Analyte Peak Area in Matrix / IS Peak Area in Matrix) / (Analyte Peak Area in Neat Solution / IS Peak Area in Neat Solution) ) x 100
Ideally, the IS normalized matrix effect should be close to 100%, with a coefficient of variation (CV) ≤15%.[3]
Table 1: Example Matrix Effect and Recovery Data for a Flavonoid Glycoside
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | IS Normalized Matrix Effect (%) |
| This compound | Low QC (e.g., 5) | 85.2 | 91.5 | 98.9 |
| Mid QC (e.g., 50) | 82.1 | 90.8 | 97.5 | |
| High QC (e.g., 500) | 79.8 | 89.9 | 96.8 |
Visual Guides
Diagrams of Experimental Workflows
The following diagrams illustrate the workflows for identifying and resolving matrix effects.
Caption: Workflow for a post-column infusion experiment to detect ion suppression zones.
Caption: Logical workflow for resolving matrix effects in bioanalysis.
References
- 1. gcms.cz [gcms.cz]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A simple and selective LC-MS/MS method for quantification of ikarisoside A in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Flash Chromatography for Ikarisoside F Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ikarisoside F using flash chromatography. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the flash chromatography of this compound and other flavonoid glycosides.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution/Co-elution of Impurities | 1. Inappropriate solvent system. 2. Column overloading. 3. Incorrect flow rate. 4. Improper column packing. | 1. Optimize Solvent System: Develop a new solvent system using TLC. Aim for an Rf value of 0.2-0.3 for this compound. Consider switching to a different chromatography mode (e.g., reversed-phase or HILIC). 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general guideline is a 1:20 to 1:40 ratio of sample to silica gel by mass for dry loading[1]. 3. Adjust Flow Rate: A slower flow rate can improve resolution. Experiment with different flow rates to find the optimal separation. 4. Repack Column: Ensure the column is packed uniformly without any channels or cracks.[2] |
| Low Yield of this compound | 1. Irreversible adsorption to the stationary phase. 2. Compound degradation on the column. 3. Incomplete elution from the column. 4. Sample loss during preparation. | 1. Change Stationary Phase: If using silica gel, consider switching to a less acidic stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase). 2. Check Compound Stability: Test the stability of this compound on a small amount of silica gel using TLC. If degradation is observed, consider using a deactivated silica gel or an alternative purification method. 3. Increase Solvent Strength: At the end of the run, flush the column with a very strong solvent (e.g., 100% methanol or even a small amount of a more polar solvent) to elute any remaining compound. 4. Optimize Sample Preparation: Ensure complete dissolution of the crude extract and efficient transfer to the column. For dry loading, ensure the sample is evenly adsorbed onto the support material. |
| Peak Tailing or Fronting | 1. Column overloading. 2. Interactions with the stationary phase (e.g., acidic silanols). 3. Poor solubility in the mobile phase. 4. Inappropriate sample loading solvent. | 1. Reduce Sample Load: As mentioned above, reduce the amount of sample applied to the column. 2. Modify Mobile Phase: For normal-phase chromatography on silica, adding a small amount of a modifier like acetic acid or formic acid can reduce tailing for acidic compounds. For basic compounds, a small amount of triethylamine may be beneficial. 3. Adjust Solvent System: Ensure this compound is sufficiently soluble in the mobile phase throughout the elution. 4. Use a Weak Loading Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure a narrow sample band at the top of the column. |
| No Compound Eluting from the Column | 1. Compound is too polar for the selected mobile phase. 2. Compound has irreversibly bound to the stationary phase. 3. Compound has precipitated on the column. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. If this is unsuccessful, a different, stronger solvent system may be required. 2. Consider Alternative Stationary Phase: As mentioned, a different stationary phase may be necessary to prevent irreversible binding. 3. Improve Sample Solubility: Ensure the sample is fully dissolved before loading. If precipitation is suspected, a different solvent system or a lower sample concentration may be needed. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for flash chromatography?
A1: this compound is a flavonoid glycoside with a molecular weight of 632.61 g/mol . It is soluble in polar organic solvents such as DMSO, pyridine, methanol, and ethanol. Its polar nature, due to the presence of multiple hydroxyl and glycosidic groups, is the most critical factor influencing its chromatographic behavior.
Q2: Should I use normal-phase or reversed-phase flash chromatography for this compound purification?
A2: Both normal-phase and reversed-phase chromatography can be used for flavonoid glycosides. For highly polar compounds like this compound, reversed-phase chromatography is often preferred as it can provide better retention and separation. Hydrophilic Interaction Liquid Chromatography (HILIC), a variation of normal-phase, can also be a suitable option. The choice depends on the specific impurities present in your crude extract.
Q3: How do I choose the right solvent system for the purification of this compound?
A3: Thin-Layer Chromatography (TLC) is the best way to develop a suitable solvent system. For normal-phase chromatography, start with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). For reversed-phase, use mixtures of water and a polar organic solvent like methanol or acetonitrile. Adjust the solvent ratios until the Rf value of this compound is between 0.2 and 0.35 on the TLC plate.
Q4: What is the best way to load my sample onto the flash column?
A4: For compounds with limited solubility in the mobile phase, dry loading is often the best method. This involves pre-adsorbing your sample onto a small amount of silica gel or other inert support and then loading the dry powder onto the column. This technique can lead to better peak shapes and resolution compared to liquid loading, especially with larger sample quantities.
Q5: How can I detect this compound in the collected fractions?
A5: this compound, being a flavonoid, possesses a chromophore and can be detected by UV light. You can monitor the fractions using a UV detector (typically at wavelengths between 254 nm and 365 nm) or by spotting the fractions on a TLC plate and visualizing them under a UV lamp.
Quantitative Data Summary
The following tables provide typical parameters for the flash chromatography of flavonoid glycosides like this compound. These are starting points and may require optimization for your specific sample.
Table 1: Recommended Starting Conditions for Normal-Phase Flash Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase A | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | 0-20% MeOH in DCM over 20-30 column volumes |
| Flow Rate | 15-30 mL/min for a 40g column |
| Sample Loading | 1-2% of silica gel weight (dry loading recommended) |
| Detection | UV at 254 nm and/or 365 nm |
Table 2: Recommended Starting Conditions for Reversed-Phase Flash Chromatography
| Parameter | Value |
| Stationary Phase | C18-bonded Silica (40-63 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid or acetic acid) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 10-70% B in A over 20-30 column volumes |
| Flow Rate | 15-30 mL/min for a 40g column |
| Sample Loading | 0.5-1.5% of C18 silica weight |
| Detection | UV at 254 nm and/or 365 nm |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for this compound Purification
This protocol is a hypothetical procedure based on methods used for similar flavonoid glycosides.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude plant extract containing this compound in a minimal amount of methanol.
-
Add silica gel (approximately 2-3 times the weight of the crude extract) to the methanolic solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
-
Column Packing and Equilibration:
-
Select a silica gel flash column appropriate for the amount of sample to be purified.
-
Pack the column with silica gel slurried in the initial mobile phase (e.g., 100% dichloromethane).
-
Equilibrate the packed column by passing 3-5 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample to the top of the equilibrated column, creating a uniform layer.
-
Gently add a thin layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by introducing methanol in a linear gradient (e.g., 0% to 20% methanol over 25 column volumes).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using a suitable developing solvent (e.g., dichloromethane:methanol 9:1) and visualize under a UV lamp.
-
Combine the fractions containing pure this compound.
-
-
Compound Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation in flash chromatography.
References
Optimizing cell seeding density for Ikarisoside F treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ikarisoside F, focusing on the critical step of optimizing cell seeding density to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is cell seeding density so important for this compound treatment experiments?
A1: Cell seeding density, which determines the cell confluency at the time of treatment, is a critical parameter that can significantly influence experimental results.[1] Cell density affects various cellular properties, including:
-
Cell Cycle Status: Cells at low confluency are often actively dividing, while cells at high confluency may experience contact inhibition, slowing their proliferation.[2] This is crucial as the efficacy of many compounds is cell-cycle dependent.
-
Protein Expression: The expression levels of proteins, including potential drug targets, can change with cell confluence.[1]
-
Intercellular Communication: Cell-to-cell signaling and communication are altered at different densities, potentially affecting the cellular response to this compound.[1]
-
Effective Drug Concentration: At high densities, the amount of drug available per cell is lower, which can skew IC50 values and mask true efficacy.[3]
Q2: What is the optimal cell confluency for starting an this compound treatment?
A2: The optimal confluency depends on the goal of your experiment:
-
Anti-proliferative Effects: To measure if this compound inhibits cell growth, it is best to start with a low seeding density that results in 30-50% confluency at the time of treatment. This allows room for the control cells to proliferate, making any anti-proliferative effects clearly measurable.[2]
-
Cytotoxic Effects: To measure if this compound is killing cells, a higher initial confluency (e.g., 70-90%) may be appropriate.[2] This ensures you start with a large enough cell population to accurately quantify cell death.
Q3: Is there a universal seeding density I can use for my cell line?
A3: No, the ideal seeding density is highly dependent on the specific cell line's doubling time, the size of the culture vessel (e.g., 96-well plate), and the total duration of the assay.[4] Fast-growing cell lines require a lower initial seeding density than slow-growing lines to avoid overgrowth during the experiment. It is essential to perform a preliminary optimization experiment for each new cell line or experimental condition.[5]
Q4: What is the potential signaling pathway of this compound?
A4: While the specific pathway for this compound is under investigation, related compounds from Epimedium are known to modulate several key signaling pathways. These include the PI3K-Akt, MAPK, NF-κB, and cGAS-STING pathways.[6][7][8][9] These pathways are crucial regulators of cell proliferation, inflammation, and apoptosis.
Caption: Potential signaling pathways modulated by this compound.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding. This can be caused by improper mixing of the cell suspension, pipetting errors, or an "edge effect" in multi-well plates where wells on the perimeter evaporate faster.[10][11]
-
Solution:
-
Ensure your cell suspension is homogenous by gently swirling the flask or tube before each pipetting step.
-
Use calibrated pipettes and consistent technique.
-
To mitigate edge effects, fill the outer wells of the plate with sterile PBS or media without cells and use only the inner wells for your experiment.[12]
-
Issue 2: Control cells (untreated) are dying or growing poorly by the end of the experiment.
-
Possible Cause: The initial seeding density was too high, leading to overconfluency. Overconfluent cells compete for nutrients and space, leading to cell stress, changes in morphology, and death.[3]
-
Solution: Reduce the initial seeding density. Perform a growth curve analysis to determine the density that allows cells to remain in the logarithmic growth phase throughout the experiment's duration without exceeding 90-95% confluency in the control wells.[3][11]
Issue 3: this compound shows no effect, even at high concentrations.
-
Possible Cause: The cell confluency at the time of treatment was too high or too low.
-
Too High: If cells are fully confluent and have stopped dividing due to contact inhibition, an anti-proliferative drug will show no effect.[2]
-
Too Low: If the cell number is too low, the assay signal (e.g., absorbance in an MTT assay) may be below the reliable detection limit.
-
-
Solution: Adjust your seeding density based on your experimental goal (see FAQ 2). Ensure cells are in the logarithmic growth phase when you add the compound for anti-proliferation studies.[13]
Caption: Troubleshooting logic for cell seeding density issues.
Data Presentation Tables
Table 1: General Seeding Density Guidelines for a 96-Well Plate.
| Cell Type Example | Growth Rate | Recommended Seeding Density (cells/well) | Target Confluency (at 24h) |
| HeLa, A549 | Fast | 2,000 - 5,000 | 30 - 50% |
| MCF-7 | Moderate | 5,000 - 10,000 | 30 - 50% |
| Primary Cells | Slow | 10,000 - 25,000 | 40 - 60% |
| Suspension (e.g., Jurkat) | N/A | 50,000 - 100,000 | N/A |
Note: These are starting points. Optimal density must be determined experimentally for your specific cell line and conditions.[14][4][13]
Table 2: Example Data from a Seeding Density Optimization Experiment (MTT Assay).
| Seeding Density (cells/well) | Absorbance at 24h (Mean ± SD) | Absorbance at 48h (Mean ± SD) | Absorbance at 72h (Mean ± SD) | Confluency at 72h | Recommendation |
| 1,000 | 0.15 ± 0.02 | 0.35 ± 0.03 | 0.68 ± 0.05 | ~60% | Good for 72h assay |
| 2,500 | 0.31 ± 0.03 | 0.75 ± 0.06 | 1.45 ± 0.11 | ~85% | Good for 48-72h assay |
| 5,000 | 0.55 ± 0.04 | 1.39 ± 0.10 | >2.0 (Saturated) | >100% | Too high for 72h assay |
| 10,000 | 0.98 ± 0.08 | >2.0 (Saturated) | >2.0 (Saturated) | >100% | Too high for >24h assay |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol describes how to find the ideal seeding number for your cells and experiment duration before starting this compound treatment.
Objective: To identify a seeding density where cells remain in logarithmic growth throughout the experiment without becoming overconfluent.
Materials:
-
Cells in culture (e.g., 80-90% confluent T-75 flask)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Preparation: Harvest adherent cells using trypsin or collect suspension cells. Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Prepare Serial Dilutions: Resuspend the cell pellet in fresh medium to a starting concentration of 2 x 10⁵ cells/mL. Prepare a series of 2-fold dilutions to get concentrations of 1 x 10⁵, 0.5 x 10⁵, 0.25 x 10⁵, and 0.125 x 10⁵ cells/mL.
-
Plate Seeding:
-
Add 100 µL of each cell dilution to at least 3-4 replicate wells of a 96-well plate. This will result in wells containing 20,000, 10,000, 5,000, 2,500, and 1,250 cells.
-
Add 100 µL of medium without cells to several wells to serve as a blank control.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂.
-
Data Collection: At 24, 48, and 72-hour time points, measure cell viability/confluency. This can be done by:
-
Visual Inspection: Estimate confluency using a microscope.
-
Viability Assay: Perform an MTT, XTT, or PrestoBlue assay according to the manufacturer's protocol.
-
-
Analysis: Plot the viability (e.g., absorbance) versus time for each seeding density. Choose the highest seeding density that results in a linear growth curve over your desired experimental duration (e.g., 72 hours) and where the confluency does not exceed 95% at the final time point.[5][11]
Caption: Workflow for optimizing cell seeding density.
Protocol 2: Cytotoxicity Assay (MTT) with this compound
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells seeded at the pre-determined optimal density in a 96-well plate.
-
This compound stock solution (e.g., in DMSO).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1. Incubate for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include "vehicle control" wells treated with the highest concentration of the solvent (e.g., DMSO) used for the drug.
-
Include "untreated control" wells with fresh medium only.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization:
-
Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[13]
-
Suspension Cells: Centrifuge the plate to pellet the cells, then follow the steps for adherent cells.
-
-
Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability versus drug concentration to determine the IC50 value.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Epimedium intervention in heart failure based on network pharmacology and molecular docking technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid extracted from Epimedium attenuate cGAS-STING-mediated diseases by targeting the formation of functional STING signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Ikarisoside F and Icariside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikarisoside F and Icariside II are flavonoid glycosides isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. While extensive research has elucidated the diverse biological activities of Icariside II, data on this compound remains scarce, presenting a significant knowledge gap and a promising opportunity for future research. This guide provides a comprehensive comparison of the known bioactivities of Icariside II and its metabolic precursor, Icariin, to offer a framework for understanding the potential therapeutic applications of these related compounds. The limited available information on this compound is also presented to highlight areas ripe for investigation.
This compound: An Unexplored Frontier
This compound has been identified and isolated from Epimedium grandiflorum. Its chemical structure is 8-prenylkaempferol-3-O-β-glucosyl(1→2)-α-rhamnoside. To date, there is a notable absence of published studies detailing its biological activities, including its anti-inflammatory, antioxidant, cytotoxic, or neuroprotective effects. This lack of data underscores a critical need for further investigation to determine the therapeutic potential of this naturally occurring flavonoid.
Icariside II and Icariin: A Comparative Bioactivity Analysis
Icariside II is a primary metabolite of Icariin and is considered a major pharmacologically active form in vivo.[1] Extensive research has been conducted on both compounds, revealing a broad spectrum of biological effects. This section compares their bioactivities based on available experimental data.
Quantitative Bioactivity Data
The following tables summarize the comparative quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of Icariside II and Icariin.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration | Effect | Citation |
| Icariside II | LPS-induced NO production | RAW 264.7 macrophages | 5, 10, 20 µM | Dose-dependent inhibition of NO, TNF-α, and IL-1β | [2] |
| Icariin | LPS-induced NO production | RAW 264.7 macrophages | Not specified | Inhibition of inflammatory cytokines | [2] |
| Icariside II | LPS-induced neuroinflammation | Rat astrocytes | 5, 10, 20 µM | Dose-dependent reduction of TNF-α, IL-1β, iNOS, COX-2 | Not specified |
| Icariin | Not specified | Not specified | Not specified | Anti-inflammatory effects via NF-κB and MAPK pathways | [3] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Result | Citation |
| Icariside II | DPPH radical scavenging | Higher clearance ability than Icariin (P<0.05) | [4] |
| Icariin | DPPH radical scavenging | Lower clearance ability than Icariside II | [4] |
| Icariside II | Superoxide anion (O2•−) scavenging | Slightly lower than BHT, higher than Icariin | [4] |
| Icariin | Superoxide anion (O2•−) scavenging | Lower than Icariside II and BHT | [4] |
| Icariside II | Hydroxyl radical (•OH) scavenging | (15.65±0.72)% - (28.51±0.91)% at 0.1-0.5 g/L | [4] |
| Icariin | Hydroxyl radical (•OH) scavenging | (16.76±0.35)% - (40.56±1.46)% at 0.1-0.5 g/L | [4] |
| Icariside II | Lipid peroxidation inhibition | 37.82±1.43% at 0.9 g/L | [4] |
| Icariin | Lipid peroxidation inhibition | 58.79±1.56% at 0.9 g/L | [4] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC50 Value/Effect | Citation |
| Icariside II | Human melanoma A375 | Induces G0/G1 and G2/M cell cycle arrest | [5] |
| Icariin | Melanoma B16 | IC50 of 84.3 µg/mL at 72h; induces G0/G1 cell cycle arrest | [6] |
| Icariside II | Human prostate cancer PC-3 | Induces apoptosis via COX-2/PGE2 pathway | [7] |
| Icariin | Human prostate cancer PC-3 | Weaker G1 arrest compared to Icaritin (a metabolite) | [8] |
| Icariside II | Human cervical cancer HeLa | Suppresses migration via JNK modulated MMP-2/9 inhibition | [9] |
| Icariin | Lung cancer A549 & NCI-H1975 | Suppresses progression via miR-205-5p/PTEN and PI3K/Akt pathways | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Anti-Inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of Icariside II or Icariin for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.
-
The supernatant is collected, and an equal volume of Griess reagent is added.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Cell culture supernatants from the NO production assay are used.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β are used according to the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-coated plates and incubated.
-
After washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength. Cytokine concentrations are calculated from a standard curve.
-
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of Icariside II or Icariin are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
-
Lipid Peroxidation Inhibition Assay (TBA Method):
-
A lipid-rich source, such as a rat liver homogenate, is used.
-
Lipid peroxidation is induced by adding FeSO4 and ascorbic acid.
-
The sample (Icariside II or Icariin) is added to the mixture.
-
The reaction is incubated, and then thiobarbituric acid (TBA) is added.
-
The mixture is heated to form a colored product with malondialdehyde (MDA), a marker of lipid peroxidation.
-
The absorbance of the colored product is measured at 532 nm. The inhibition rate is calculated by comparing with a control group without the sample.
-
Anticancer Activity Assays
-
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of Icariside II or Icariin for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Cancer cells are treated with the test compounds for a specified time.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Cells are treated with the compounds and then lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against specific proteins of interest (e.g., p-NF-κB, p-Akt, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Modulation
Icariside II and Icariin exert their biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
Both Icariside II and Icariin have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][7] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by Icariside II and Icariin.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Both Icariside II and Icariin have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[5][6]
Caption: Modulation of the PI3K/Akt signaling pathway by Icariside II and Icariin.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. The inhibitory effects of Icariside II and Icariin on cancer cell growth are partly mediated through the modulation of this pathway.[1][10]
Caption: Inhibition of the MAPK/ERK signaling pathway by Icariside II and Icariin.
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivities of Icariside II and its precursor, Icariin. The available data suggest that both compounds possess significant anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of key cellular signaling pathways. While Icariside II, as a primary metabolite, often exhibits potent activity, further head-to-head comparative studies are needed to fully delineate their respective therapeutic potentials.
Crucially, the complete lack of bioactivity data for this compound represents a significant gap in the current understanding of Epimedium-derived flavonoids. Future research should prioritize the systematic evaluation of this compound's biological effects. Such studies will be instrumental in determining if this compound holds unique therapeutic promise and will contribute to a more comprehensive understanding of the structure-activity relationships within this important class of natural compounds.
References
- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]
- 5. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oss.signavitae.com [oss.signavitae.com]
- 8. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Icariin and Icariside II Reciprocally Stimulate Osteogenesis and Inhibit Adipogenesis of Multipotential Stromal Cells through ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Icariin and its Bioactive Metabolites, Icariside II and Icaritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icariin, a prenylated flavonol glycoside extracted from plants of the Epimedium genus, is a well-documented bioactive compound with a wide range of pharmacological activities.[1] Upon oral administration, icariin undergoes metabolic transformation by intestinal microflora into its primary metabolites, including Icariside II and Icaritin.[1] These metabolites are often considered the more bioactive forms of the parent compound. While the user's query specified a comparison with "Ikarisoside F," the scientific literature predominantly focuses on Icariside II and Icaritin as the key bioactive derivatives of Icariin. This compound is a distinct flavonol glycoside, and comparative studies with Icariin are scarce. Therefore, this guide will provide a comprehensive comparative analysis of Icariin and its principal, well-researched metabolites, Icariside II and Icaritin, which are central to understanding the in vivo efficacy of Icariin.
This guide presents a detailed comparison of their pharmacokinetic profiles, and anti-inflammatory, neuroprotective, and anticancer properties, supported by experimental data. Detailed protocols for key experimental assays are also provided to facilitate reproducible research in this area.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between Icariin, Icariside II, and Icaritin.
Table 1: Comparative Pharmacokinetics (Oral Administration in Rats)
| Parameter | Icariin | Icariside II | Reference |
| Maximum Plasma Concentration (Cmax) | Lower | 3.8 times higher than Icariin | [2][3][4] |
| Area Under the Curve (AUC) | Lower | 13.0 times higher than Icariin | [2][3][4] |
| Bioavailability | Low | Significantly higher than Icariin | [3] |
Table 2: Comparative Bioactivity (IC50/EC50 Values)
| Activity | Cell Line/Target | Icariin | Icariside II | Icaritin | Reference |
| Anticancer (Cervical Cancer) | HeLa | - | 10 µM | - | [3] |
| Anticancer (Melanoma) | B16 | 84.3 µg/mL (at 72h) | - | - | [4] |
| PDE5A1 Inhibition | Enzyme Assay | 5.9 µM | ~50% of Sildenafil's activity | 75 nM (for a derivative) | [5][6][7] |
| Lipid Peroxidation Inhibition | In vitro assay | 301.03 µM | 70.38 µM | 81.33 µM | [8] |
| Dopamine D3 Receptor Agonism | In vitro assay | 28.35% stimulation at 100 µM | EC50 = 13.29 µM | No activity | [8] |
Comparative Analysis of Pharmacological Activities
Pharmacokinetics
Upon oral administration, a significant portion of Icariin is metabolized into Icariside II by intestinal bacteria.[9] This biotransformation is crucial as Icariside II exhibits substantially higher plasma concentration (Cmax) and overall exposure (AUC) compared to its precursor, Icariin.[2][3][4] This suggests that the pharmacological effects observed after oral intake of Icariin are largely attributable to its metabolites.
Anti-inflammatory Activity
Both Icariin and its metabolites exhibit potent anti-inflammatory properties. They have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.[10][12] Icaritin, in particular, has been shown to be a potent inhibitor of this pathway.[13]
Neuroprotective Effects
Icariin and its metabolites have demonstrated significant neuroprotective potential.[14] Studies have shown that they can protect neuronal cells from apoptosis and oxidative stress.[15] In models of cerebral ischemia, both Icariin and Icaritin were found to ameliorate neurological injury and reduce infarct volume, with Icaritin showing slightly better neuroprotective effects.[15] The neuroprotective mechanisms are linked to the modulation of signaling pathways such as PI3K/Akt.[9]
Anticancer Properties
Icariin and its derivatives have been investigated for their anticancer activities across various cancer cell lines.[16] Icariside II, in particular, has shown strong anticancer activity, with a reported IC50 of 10 µM in HeLa cervical cancer cells, which was more potent than the conventional chemotherapeutic agent 5-fluorouracil in that study.[3] The anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation.[1]
Signaling Pathways
The pharmacological effects of Icariin and its metabolites are mediated through the modulation of several key signaling pathways. The NF-κB and PI3K/Akt pathways are central to their anti-inflammatory and cell survival effects.
References
- 1. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Icariin as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]
- 7. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Icariin and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icariin interacts with IGFBP3 to alleviate diabetic cataract through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Icariin enhances AMP-activated protein kinase and prevents high fructose and high salt-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the anti-inflammatory effects of icariin: A combined meta-analysis and machine learning study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Icariin attenuates LPS-induced acute inflammatory responses: involvement of PI3K/Akt and NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icariin and icaritin ameliorated hippocampus neuroinflammation via inhibiting HMGB1-related pro-inflammatory signals in lipopolysaccharide-induced inflammation model in C57BL/6 J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Neuroprotective Potential of Icariin through Modulation of Neural Pathways in the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive Flavonoids Icaritin and Icariin Protect against Cerebral Ischemia–Reperfusion-Associated Apoptosis and Extracellular Matrix Accumulation in an Ischemic Stroke Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ikarisoside F: An In Vivo Examination of its Anti-Osteoporotic Potential Compared to Alendronate
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo anti-osteoporotic activity of Ikarisoside F against the widely-used bisphosphonate, alendronate. This analysis is supported by experimental data from preclinical animal models of osteoporosis.
This compound, a flavonoid glycoside derived from plants of the Epimedium genus, has garnered significant interest for its potential therapeutic effects on bone health. In vivo studies have demonstrated its capacity to mitigate bone loss and improve bone microarchitecture in animal models of osteoporosis. This guide synthesizes the available preclinical evidence for this compound and contrasts its performance with alendronate, a standard-of-care treatment for osteoporosis.
Comparative Efficacy of this compound and Alendronate in Animal Models of Osteoporosis
The anti-osteoporotic effects of this compound and alendronate have been evaluated in various animal models, most commonly the ovariectomized (OVX) rat/mouse model, which mimics postmenopausal osteoporosis, and the glucocorticoid-induced osteoporosis (GIO) model. The following tables summarize the key quantitative findings from these studies, focusing on bone mineral density (BMD), bone microarchitecture, and bone turnover markers.
Ovariectomized (OVX) Animal Model
| Parameter | This compound (Icariin) | Alendronate | Animal Model |
| Bone Mineral Density (BMD) | ↑ Significantly increased femoral and lumbar spine BMD compared to OVX control.[1] | ↑ Significantly increased BMD in the distal femur in OVX rats.[2][3] | Rat |
| Bone Volume/Total Volume (BV/TV) | ↑ Significantly higher percentage of trabecular area in OVX rats treated with icariin.[1] | ↑ Increased trabecular volume in OVX rats.[2][3] | Rat |
| Trabecular Thickness (Tb.Th) | ↑ Significantly higher in icariin-treated OVX rats.[1] | ↑ No significant change in one study, while another showed an increase with 17ß-estradiol but not alendronate.[2][3] | Rat |
| Trabecular Number (Tb.N) | Not consistently reported | ↑ Greater increase in trabecular number in alendronate-treated OVX rats.[2][3] | Rat |
| Trabecular Separation (Tb.Sp) | ↓ Significantly lower in icariin-treated OVX rats.[1] | Not consistently reported | Rat |
| Serum Alkaline Phosphatase (ALP) | ↓ Significantly lower compared to OVX control.[1][4] | Not consistently reported in the reviewed studies | Rat |
| Serum Osteocalcin (OCN) | ↓ Significantly lower compared to OVX control.[1] | ↓ Decreased osteocalcin levels in treated OVX rats.[2][3] | Rat |
Glucocorticoid-Induced Osteoporosis (GIO) Animal Model
| Parameter | This compound (Icariin) | Alendronate | Animal Model |
| Bone Mineral Density (BMD) | ↑ Significantly increased BMD in osteoporotic mice after 6 or 12 weeks of treatment.[5] | ↑ Increased BMD of the lumbar spine in patients with GIO.[6] (Clinical study) | Mouse / Human |
| Trabecular Bone Volume | ↑ Reversed dexamethasone-induced trabecular deleterious effects.[5] | ↑ Risedronate (a similar bisphosphonate) restored lost trabecular bone volume.[7] | Mouse |
| Serum Calcium | ↑ Showed a greater increase in serum calcium compared to the GIO group.[5] | Not consistently reported | Mouse |
| Urine Calcium | ↓ Decreased urine calcium in GIO mice.[5] | Not consistently reported | Mouse |
| Bone Resorption Markers (e.g., CTX, TRAP-5b) | ↓ Decreased levels of CTX and TRAP-5b.[5] | ↓ Risedronate suppressed bone resorption.[7] | Mouse |
| Bone Formation Markers (e.g., OCN) | ↑ Increased serum OCN.[5] | ↓ Reduced bone formation markers.[6] (Clinical study) | Mouse / Human |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are generalized experimental protocols for the in vivo models and analytical techniques cited in this guide.
Ovariectomy (OVX)-Induced Osteoporosis Rat Model
-
Animal Selection: Healthy, skeletally mature female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[8]
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Surgical Procedure:
-
Rats are anesthetized.
-
A dorsal midline or two dorsolateral incisions are made to expose the ovaries.[9]
-
The fallopian tube is ligated, and the ovary is excised.
-
The muscle and skin layers are sutured.
-
Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesics.
-
Induction Period: A period of 4-12 weeks is typically allowed for the development of significant bone loss.[8]
-
Treatment: this compound or alendronate is administered orally or via injection at specified doses and durations. A vehicle control group (OVX with no treatment) is included.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues (e.g., femurs, tibiae, lumbar vertebrae) and blood are collected for analysis.
Glucocorticoid-Induced Osteoporosis (GIO) Mouse Model
-
Animal Selection: Adult male or female mice (e.g., C57BL/6) are commonly used.[10][11][12][13]
-
Induction of Osteoporosis:
-
Treatment: Concurrent or subsequent treatment with this compound or alendronate is initiated.
-
Duration: The study duration typically ranges from 4 to 8 weeks.
-
Endpoint Analysis: Similar to the OVX model, bone and serum samples are collected for analysis of BMD, microarchitecture, and bone turnover markers.
Key Experimental Analyses
-
Micro-Computed Tomography (micro-CT): This high-resolution imaging technique is used to create 3D models of bone and quantify parameters such as BMD, BV/TV, Tb.Th, Tb.N, and Tb.Sp.
-
Bone Turnover Markers: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the serum concentrations of bone formation markers (e.g., ALP, OCN) and bone resorption markers (e.g., CTX, TRAP-5b).
-
Histomorphometry: This involves the microscopic analysis of bone tissue sections to quantify cellular and structural parameters of bone remodeling.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and alendronate are mediated through distinct molecular pathways.
This compound Signaling Pathways
This compound appears to exert its anti-osteoporotic effects through a dual mechanism of promoting bone formation and inhibiting bone resorption. Key signaling pathways implicated include:
-
Wnt/β-catenin Signaling Pathway: this compound has been shown to activate the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation.[2][4]
-
RANKL/OPG Signaling Pathway: This pathway is a primary regulator of osteoclastogenesis. This compound can modulate this pathway, leading to a decrease in the RANKL/OPG ratio, which in turn suppresses osteoclast formation and activity.[3]
This compound signaling pathways in bone remodeling.
Alendronate Mechanism of Action
Alendronate is a nitrogen-containing bisphosphonate that primarily acts by inhibiting osteoclast-mediated bone resorption. Its mechanism involves:
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Alendronate inhibits the enzyme FPPS in the mevalonate pathway within osteoclasts.[11][12][13]
-
Disruption of Osteoclast Function: The inhibition of FPPS prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function, survival, and the formation of the ruffled border necessary for bone resorption.[11][12][13] This ultimately leads to osteoclast apoptosis.
Mechanism of action of Alendronate in osteoclasts.
Conclusion
In vivo studies demonstrate that this compound possesses significant anti-osteoporotic activity, effectively mitigating bone loss and improving bone microarchitecture in preclinical models of osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption presents a compelling therapeutic profile.
When compared to alendronate, a potent inhibitor of bone resorption, this compound shows promise, particularly in its potential to stimulate bone formation. While direct, head-to-head comparative studies are limited, the existing evidence suggests that this compound could be a valuable alternative or complementary therapy for osteoporosis. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of osteoporotic bone loss.
References
- 1. Icariin protects against glucocorticoid induced osteoporosis, increases the expression of the bone enhancer DEC1 and modulates the PI3K/Akt/GSK3β/β-catenin integrated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/ β -Catenin-BMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanism of Icariin in Osteoporosis Based on a Network Pharmacology Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariin promotes osteogenic differentiation of rat bone marrow stromal cells by activating the ERα-Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Prenylflavonoid Icariside I Ameliorates Estrogen Deficiency-Induced Osteoporosis via Simultaneous Regulation of Osteoblast and Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 11. Icariin Promotes the Osteogenesis of Bone Marrow Mesenchymal Stem Cells through Regulating Sclerostin and Activating the Wnt/ β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Icariin stimulates osteogenesis and suppresses adipogenesis of human bone mesenchymal stem cells via miR-23a-mediated activation of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Ikarisoside F: A Comparative Analysis of In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vivo and in vitro experimental data for Ikarisoside F and its closely related analogue, Icariside II. Due to the limited availability of specific data on Ikariside F, this guide leverages the more extensive research on Icariside II to provide a comprehensive analysis of its potential therapeutic effects, focusing on its anti-cancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a critical signaling pathway to facilitate a deeper understanding of its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo and in vitro studies on Icariside II, offering a comparative perspective on its biological activities.
Table 1: In Vitro Anti-Cancer Activity of Icariside II
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| A375 | Human Melanoma | Apoptosis Assay | 10 | Reverses drug resistance to TRAIL | [1] |
| HuH-7, HepG2 | Hepatocellular Carcinoma | Invasion Assay | Not Specified | Weakened migratory and invasive ability | [1] |
| HeLa | Cervical Cancer | Proliferation Assay | Not Specified | Inhibited growth and induced apoptosis | [1] |
| Gastric Cancer Cells (AGS, MGC803) | Gastric Cancer | Proliferation Assay | Not Specified | Inhibited proliferative activity and promoted apoptosis | [2] |
| A549 | Lung Cancer | Apoptosis Assay | Not Specified | Induced ROS-mediated apoptosis | [3] |
Table 2: In Vivo Anti-Cancer Activity of Icariside II
| Animal Model | Cancer Type | Dosage | Duration | Route of Administration | Effect | Reference |
| Nude Mice | Hepatocellular Carcinoma (HCC) | 25 mg/kg/day | 30 days | Intragastric | Remarkable reduction in tumor volume and weight | [1] |
| Nude Mice | Gastric Cancer | Not Specified | Not Specified | Not Specified | Inhibited tumor growth | [2] |
| Mouse Models (A375 and B16 cells) | Melanoma | 50 mg/kg | Not Specified | Not Specified | Effectively reduced tumor volume | [3] |
| Mice (Sarcoma-180 cells) | Osteosarcoma | 20 and 30 mg/kg | Not Specified | Not Specified | Significantly reduced tumor volume | [3] |
Table 3: In Vitro Anti-Inflammatory Activity of Icariside II
| Cell Model | Stimulant | Concentration (µM) | Effect | Reference |
| Primary Rat Astrocytes | LPS | 5, 10, 20 | Mitigated levels of TNF-α, IL-1β, iNOS, COX-2 | [4] |
| HepG2 or MIN6 cells | Palmitic Acid (PA) | 5-20 | Promoted cell viability via mediating PPARα/γ/NF-κB signaling | [5] |
Table 4: In Vivo Anti-Inflammatory Activity of Icariside II
| Animal Model | Condition | Dosage | Effect | Reference |
| Rats | Aβ25-35-induced cognitive impairment | 20 mg/kg | Inhibited expression of IL-1β, TNF-α, COX-2, and iNOS | [6] |
| db/db mice | Type 2 Diabetes | 10, 20, 40 mg/kg for 7 weeks | Dramatically reduced inflammatory cytokines and oxidative stress | [5] |
Table 5: Pharmacokinetics of Icariside II in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax | 3.8 times higher than Icariin | [7][8] |
| AUC0–t | 13.0 times higher than Icariin | [7][8] |
| Lower Limit of Quantification | 1.03 ng/mL | [7][8] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the efficacy of Icariside II.
In Vitro Anti-Cancer Assays
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Proliferation and Viability Assays (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of Icariside II. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved. Absorbance was measured to determine cell viability.[2]
-
Apoptosis Assays (Flow Cytometry): Apoptosis was quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry analysis.[2]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., MMP2/9, BCL-2/Bax, Wnt/β-catenin) were determined by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.[1][2]
-
Invasion and Migration Assays: The ability of cancer cells to migrate and invade was assessed using Transwell chambers with or without Matrigel coating.
In Vivo Anti-Cancer Studies
-
Animal Models: Xenograft tumor models were established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude mice).[1][2]
-
Drug Administration: Icariside II was administered to the animals via intragastric gavage or other appropriate routes at specified doses and schedules.[1]
-
Tumor Measurement: Tumor volume and weight were periodically measured to assess the anti-tumor effects of the treatment.[1][2]
-
Immunohistochemistry (IHC): Expression of proteins in tumor tissues was analyzed by IHC to investigate the underlying mechanisms of action.[2]
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment: Primary rat astrocytes or other relevant cell types were cultured and pre-treated with Icariside II before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[4]
-
Measurement of Inflammatory Mediators: The levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., iNOS, COX-2) in the cell culture supernatant or cell lysates were quantified using ELISA or Western blotting.[4]
In Vivo Anti-Inflammatory Studies
-
Animal Models: Animal models of inflammation-related diseases, such as Alzheimer's disease (induced by Aβ injection) or type 2 diabetes (db/db mice), were used.[5][6]
-
Behavioral Tests: In neuroinflammation models, cognitive function was assessed using behavioral tests.
-
Biochemical Analysis: Levels of inflammatory markers in brain tissue or serum were measured using techniques like Western blotting or ELISA.[6]
Signaling Pathway Visualization
The anti-cancer effects of Icariside II are often attributed to its modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. The Wnt/β-catenin signaling pathway is one such critical pathway inhibited by Icariside II in gastric cancer.[2]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Icariside II.
This guide demonstrates that Icariside II, a close analog of this compound, exhibits significant anti-cancer and anti-inflammatory properties both in vitro and in vivo. The provided data and experimental context offer a valuable resource for researchers investigating the therapeutic potential of this class of compounds. Further studies are warranted to delineate the specific activities of this compound and to fully elucidate its mechanisms of action.
References
- 1. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariside II inhibits gastric cancer progression by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icariside II inhibits lipopolysaccharide-induced inflammation and amyloid production in rat astrocytes by regulating IKK/IκB/NF-κB/BACE1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Ikarisoside F: A Cross-Species Comparative Guide
A comprehensive analysis of Ikarisoside F metabolism across various species is crucial for advancing its potential as a therapeutic agent. Due to the limited direct research on this compound, this guide leverages data from its closely related and well-studied parent compound, Icariin, and its primary metabolites, Icariside II and Icaritin, to provide a comparative overview. The metabolic pathways of these structurally similar flavonoid glycosides are expected to be highly analogous to that of this compound.
This guide presents a summary of quantitative metabolic data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding of the cross-species metabolism of these compounds. The data presented is primarily derived from studies conducted in rats, with qualitative insights extended to other species where available.
Cross-Species Metabolic Profile
The metabolism of Icariin and its derivatives primarily involves hydrolysis, demethylation, oxidation, and conjugation.[1] Following oral administration, Icariin is substantially transformed into its major metabolite, Icariside II, by the action of intestinal microflora.[2][3] This initial hydrolysis is a critical step influencing the bioavailability and subsequent metabolic fate of the compound. Icariside II is then further metabolized, primarily through glucuronidation, into various conjugates.[4][5]
Quantitative Metabolic Data in Rats
The following table summarizes the key pharmacokinetic parameters of Icariin and its primary metabolite Icariside II in rats, providing a quantitative basis for understanding their metabolic interplay.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (0-t) (ng·h/mL) | Metabolic Transformation Rate (%) | Reference |
| Icariin | Oral | 50 | 642.7 ± 83.2 | 15.0 ± 0.0 | 6403 ± 2146 (to Icariside II) | 91.2 (to Icariside II) | [2] |
| Icariside II | Oral | 50 | 2448.3 ± 856.4 | 30.0 ± 0.0 | 8321 ± 2899 | - | [2] |
| Icariin | Intravenous | 10 | 5312.5 ± 1562.7 | 2.0 ± 0.0 | 2997 ± 1000 (to Icariside II) | 0.4 (to Icariside II) | [2] |
| Icariside II | Intravenous | 10 | 642.7 ± 213.5 | 2.0 ± 0.0 | 125.8 ± 42.3 | - | [2] |
| Icaritin | Oral | 100 | 541.1 | 240 | - | - | [5] |
Metabolic Pathways and Experimental Workflow
To visualize the metabolic transformations and the typical experimental process for studying flavonoid metabolism, the following diagrams are provided.
Caption: Generalized metabolic pathway of Icariin and its derivatives.
Caption: Typical experimental workflow for metabolism studies.
Detailed Experimental Protocols
The following methodologies are representative of the experimental protocols used to study the metabolism of Icariin and its derivatives.
In Vivo Pharmacokinetic Study in Rats[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Oral administration: 50 mg/kg of Icariin or Icariside II.
-
Intravenous administration: 10 mg/kg of Icariin or Icariside II.
-
-
Sample Collection: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Preparation: Plasma was obtained by centrifugation. Protein precipitation was performed by adding methanol to the plasma samples, followed by vortexing and centrifugation. The supernatant was then collected for analysis.
-
Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous quantification of Icariin and Icariside II in rat plasma.
-
Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using appropriate software.
In Vitro Glucuronidation Assay[4]
-
Enzyme Source: Rat liver microsomes (RLM) and rat intestine microsomes (RIM).
-
Incubation Mixture: The incubation mixture contained the test compound (Icaritin), microsomes, and uridine diphosphate glucuronic acid (UDPGA) in a phosphate buffer.
-
Reaction: The reaction was initiated by the addition of UDPGA and incubated at 37°C.
-
Reaction Termination: The reaction was terminated by adding ice-cold acetonitrile.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by UPLC-MS to identify and quantify the glucuronide conjugates.
-
Kinetic Analysis: Michaelis-Menten kinetics were determined by incubating varying concentrations of the substrate.
Conclusion
The metabolism of this compound, inferred from its parent compound Icariin and related metabolites, demonstrates significant species-dependent variations, particularly in the extent of first-pass metabolism mediated by intestinal microflora. In rats, oral administration leads to extensive conversion of Icariin to Icariside II, which is then a primary substrate for phase II conjugation reactions.[2] While detailed quantitative data in other species, including dogs and humans, remains limited, the fundamental metabolic pathways of hydrolysis and glucuronidation are likely conserved. Further cross-species comparative studies are imperative to fully elucidate the pharmacokinetic profile of this compound and its metabolites, which is essential for its successful clinical translation.
References
- 1. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Metabolite Profiling, Pharmacokinetics, and In Vitro Glucuronidation of Icaritin in Rats by Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Icariin and Icariside II Compared to Synthetic Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of the natural flavonoids Icariin and its metabolite Icariside II, against their synthetic analogues. Due to a paucity of research on Ikarisoside F, this guide focuses on its more extensively studied parent compounds from the genus Epimedium. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on these promising natural products.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of Icariin, Icariside II, and their synthetic analogues in key biological assays.
Table 1: Phosphodiesterase 5 (PDE5) Inhibition
| Compound | IC50 (µM) | Source |
| Icariin | 1-6 | [1] |
| Icariin | 0.432 | [2] |
| Icariside II | ~50% of Sildenafil's activity | [2] |
| Synthetic Analogue: | ||
| 3,7-bis(2-hydroxyethyl)icaritin | 0.075 | [2][3] |
| Synthetic Analogue 3 | 0.083 ± 0.010 | [1] |
| Synthetic Analogue 5 | 12-fold improvement over Icariin | [1] |
| Sildenafil (Viagra®) | 0.001-0.009 | [1] |
Table 2: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µg/mL) | Duration (h) | Source |
| Icariin | B16 melanoma | 84.3 | 72 | [4] |
| Icariside II | HeLa | 10 µM | Not Specified | [5] |
| 5-Fluorouracil (Chemotherapy) | HeLa | 31.1 µM | Not Specified | [5] |
Key Signaling Pathways
The biological activities of Icariin and Icariside II are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the involvement of the NF-κB and PI3K/Akt pathways in their anti-inflammatory and anticancer effects, respectively.
References
- 1. Exploration of icariin analog structure space reveals key features driving potent inhibition of human phosphodiesterase-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]
- 4. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Validation of Ikarisoside F's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological effects of Ikarisoside F and its closely related, extensively studied analog, Icariside II. Due to a scarcity of independent validation studies on Ikariside F, this guide focuses on the wealth of data available for Icariside II, a major bioactive metabolite of Icariin, both derived from plants of the Epimedium genus. The findings summarized herein are supported by experimental data from multiple independent research groups, offering a comprehensive overview of its anti-cancer and osteogenic properties.
Data Presentation
Anti-Cancer Effects of Icariside II: Comparative IC50 Values
The anti-proliferative activity of Icariside II has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of its potency.
| Cancer Type | Cell Line | IC50 (µM) | Reference Study |
| Osteosarcoma | U2OS | 7.37 (72h) | [1] |
| U2OS | 11.02 (48h) | [1] | |
| U2OS | 14.44 (24h) | [1] | |
| Cervical Cancer | HeLa | 9.2 | [2] |
| Lung Cancer | A549 | 0.67 (in mixture with Doxorubicin) | [3] |
| Melanoma | A375 | Not specified, but effective | [4] |
| Prostate Cancer | PC-3 | Effective at 40 µM | [5] |
| DU145 | Effective at 40 µM | [5] | |
| Epidermoid Carcinoma | A431 | Effective at 50 µM | [6] |
Osteogenic Effects of Icariside II: A Comparative Analysis
Icariside II has been shown to promote the differentiation of multipotential stromal cells into osteoblasts, a key process in bone formation. The following table compares its efficacy with its parent compound, Icariin.
| Compound | Cell Type | Concentration | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Mineralization (Calcium Deposition) | Reference Study |
| Icariside II | Multipotential Stromal Cells | 0.01–10 µM | Significant increase | Significant increase in a concentration-dependent manner | [7] |
| Icariin | Multipotential Stromal Cells | 0.1–10 µM | Concentration-dependent increase | Significant increase | [7] |
| Icariside II | Beagle Canine Bone Marrow Stromal Cells | 10⁻⁵ M | Significantly improved | Significantly improved | [8] |
Experimental Protocols
Cell Viability Assay (MTT/WST-8 Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., U2OS, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Icariside II (e.g., 0, 5, 10, 20, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for WST-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound.
-
Cell Treatment: Culture cells (e.g., A375 melanoma cells) with Icariside II at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[9][10][11]
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[9][10][11]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting fluorescence data for at least 10,000 events.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This assay quantifies its activity.
-
Cell Culture and Treatment: Seed bone marrow stromal cells or pre-osteoblastic cells in 24-well plates and culture until they reach confluence. Treat the cells with Icariside II in an osteogenic differentiation medium.
-
Cell Lysis: After the treatment period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).
-
Enzyme Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C for 15-30 minutes.[12]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).[12]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[13]
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay.
Alizarin Red S Staining for Mineralization
This staining method visualizes calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.
-
Cell Culture and Treatment: Culture cells in an osteogenic medium with or without Icariside II for an extended period (e.g., 21 days) to allow for matrix mineralization.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[14][15]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[14][15]
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange calcium deposits under a bright-field microscope.
-
Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.[14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with Icariside II, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions, typically ranging from 1:500 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Icariside II inhibits cancer cell proliferation by targeting key signaling pathways.
Caption: Icariside II promotes osteogenic differentiation via PI3K/AKT and ERK signaling.
Caption: General experimental workflow for validating the effects of Icariside II.
References
- 1. Icariside II Enhances Nrf2 Nuclear Translocation to Upregulate Phase II Detoxifying Enzyme Expression Coupled with the ERK, Akt and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Co-delivery of icariside II and doxorubicin by self-assembled carrier-free nanofibers for anti-lung cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Icariside II induces apoptosis via inhibition of the EGFR pathways in A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariin and Icariside II Reciprocally Stimulate Osteogenesis and Inhibit Adipogenesis of Multipotential Stromal Cells through ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariside II promotes osteogenic differentiation of bone marrow stromal cells in beagle canine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. benchchem.com [benchchem.com]
- 13. Icariside II promotes the osteogenic differentiation of canine bone marrow mesenchymal stem cells via the PI3K/AKT/mTOR/S6K1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oricellbio.com [oricellbio.com]
- 15. sciencellonline.com [sciencellonline.com]
Unraveling the Molecular Mechanisms of Ikarisoside F: A Comparative Analysis of Gene Expression Modulation by Epimedium Flavonoids
While direct experimental data on the gene expression effects of Ikarisoside F remains limited in publicly available research, a comprehensive analysis of its closely related structural analogs—Ikarisoside A, Icariside II, and the parent compound Icariin—provides a strong predictive framework for its mechanism of action. This guide synthesizes the existing evidence for these related flavonoids, offering a comparative look at their impact on key signaling pathways and target genes implicated in inflammatory and cellular differentiation processes. This information can guide future research to confirm the specific activities of this compound.
The anti-inflammatory properties of flavonoids isolated from Epimedium species are well-documented. These compounds are known to modulate complex signaling networks within cells, leading to changes in the expression of genes that drive inflammatory responses. The primary mechanism of action for many of these flavonoids, including Icariin and its derivatives, involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][2][3][4][5] These pathways are central regulators of inflammation, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Comparative Gene Expression Analysis of this compound Analogs
Based on the available literature, the following table summarizes the known effects of Ikarisoside A, Icariside II, and Icariin on the expression of key genes. This data provides a foundation for hypothesizing the likely targets of this compound.
| Compound | Target Gene | Effect on Gene Expression | Implicated Pathway(s) | Experimental Context | Reference(s) |
| Ikarisoside A | iNOS | Downregulation | NF-κB, p38 MAPK | LPS-stimulated RAW 264.7 macrophages | [1] |
| TNF-α | Downregulation | NF-κB, p38 MAPK | LPS-stimulated RAW 264.7 macrophages | [1] | |
| IL-1β | Downregulation | NF-κB, p38 MAPK | LPS-stimulated RAW 264.7 macrophages | [1] | |
| MMP9 | Downregulation | NF-κB, JNK, Akt | RANKL-stimulated RAW 264.7 cells | [6] | |
| TRAP | Downregulation | NF-κB, JNK, Akt | RANKL-stimulated RAW 264.7 cells | [6] | |
| RANK | Downregulation | NF-κB, JNK, Akt | RANKL-stimulated RAW 264.7 cells | [6] | |
| Cathepsin K | Downregulation | NF-κB, JNK, Akt | RANKL-stimulated RAW 264.7 cells | [6] | |
| c-Fos | Downregulation | NF-κB, JNK, Akt | RANKL-stimulated RAW 264.7 cells | [6] | |
| NFATc1 | Downregulation | NF-κB, JNK, Akt | RANKL-stimulated RAW 264.7 cells | [6] | |
| Icariside II | Pparg | Downregulation | ERK | Adipogenic differentiation of MSCs | [7] |
| Cebpb | Downregulation | ERK | Adipogenic differentiation of MSCs | [7] | |
| Adipsin | Downregulation | ERK | Adipogenic differentiation of MSCs | [7] | |
| HO-1 | Upregulation | Nrf2/ARE, ERK, Akt, JNK | HepG2 cells | [8][9] | |
| GST | Upregulation | Nrf2/ARE, ERK, Akt, JNK | HepG2 cells | [8][9] | |
| S100A16 | Downregulation | β-catenin | Estrogen-deficient mice | [10] | |
| Icariin | MMP-1 | Downregulation | p38, ERK | IL-1β-stimulated SW1353 chondrosarcoma cells | [5] |
| MMP-3 | Downregulation | p38, ERK | IL-1β-stimulated SW1353 chondrosarcoma cells | [5] | |
| MMP-13 | Downregulation | p38, JNK | IL-1β-stimulated SW1353 chondrosarcoma cells | [5] | |
| Cyclin D1 | Downregulation | AMPK | Metabolic syndrome-induced BPH | [2] | |
| Bax | Upregulation | AMPK | Metabolic syndrome-induced BPH | [2] | |
| Bcl2 | Downregulation | AMPK | Metabolic syndrome-induced BPH | [2] | |
| MMP9 | Downregulation | NF-κB/HIF-2α | TNF-α-treated ADTC5 chondrocytes | [4] | |
| ADAMTS5 | Downregulation | NF-κB/HIF-2α | TNF-α-treated ADTC5 chondrocytes | [4] |
Key Signaling Pathways Modulated by Epimedium Flavonoids
The anti-inflammatory and cytoprotective effects of this compound's analogs are primarily attributed to their modulation of the NF-κB and MAPK signaling cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12][13][14] Epimedium flavonoids, such as Ikarisoside A, have been shown to inhibit the activation of NF-κB.[1][6]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation and cellular stress responses. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli.[3][5] Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Ikarisoside A and Icariin have been demonstrated to inhibit the activation of p38, JNK, and ERK.[1][5]
Experimental Protocols
The following are generalized experimental protocols based on methodologies cited in the literature for assessing the effects of Epimedium flavonoids on gene expression.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7), human chondrosarcoma cell line (SW1353), human hepatoma cell line (HepG2), or primary bone marrow-derived macrophages (BMMs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α).
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Ikarisoside A, Icariside II) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression levels of target genes are quantified by qRT-PCR using a suitable thermal cycler and SYBR Green-based detection. Gene-specific primers are used for amplification. The expression of a housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for Protein Expression and Pathway Activation
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of p38, JNK, ERK, IκBα, or total protein levels of iNOS, MMPs).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
The following diagram illustrates a general experimental workflow for investigating the effects of a test compound on gene and protein expression in a cell-based inflammatory model.
Conclusion and Future Directions
While a definitive gene expression profile for this compound is not yet available, the extensive research on its close analogs, Ikarisoside A, Icariside II, and Icariin, provides a robust foundation for predicting its biological activities. It is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory genes such as those encoding cytokines, chemokines, and matrix metalloproteinases.
To confirm this hypothesis, future research should focus on performing comprehensive gene expression analyses, such as RNA sequencing (RNA-seq), on relevant cell types treated with this compound in the context of an inflammatory challenge. Such studies will not only elucidate the specific molecular mechanisms of this compound but also enable a direct comparison of its potency and gene regulatory profile with other Epimedium flavonoids, ultimately guiding its potential development as a therapeutic agent.
References
- 1. Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Icariin inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icariin inhibits MMP‑1, MMP‑3 and MMP‑13 expression through MAPK pathways in IL‑1β‑stimulated SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of osteoclastogenic differentiation by Ikarisoside A in RAW 264.7 cells via JNK and NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icariin and Icariside II Reciprocally Stimulate Osteogenesis and Inhibit Adipogenesis of Multipotential Stromal Cells through ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariside II enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression coupled with the ERK, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Icariside II protects from marrow adipose tissue (MAT) expansion in estrogen-deficient mice by targeting S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
A Comparative Analysis of the Anti-inflammatory Effects of Ikarisoside F and Other Flavonoids
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of Ikarisoside F in comparison to other prominent flavonoids, supported by experimental data and mechanistic insights.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide array of pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of this compound, a flavonoid glycoside derived from plants of the Epimedium genus, against other well-researched flavonoids: quercetin, luteolin, and kaempferol. This comparison is based on available experimental data on their ability to modulate key inflammatory mediators and signaling pathways. While direct quantitative data for this compound is limited, this guide draws upon findings from its closely related precursor, Ikarisoside A, to provide a comprehensive overview for researchers in drug discovery and development.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Ikarisoside A and other selected flavonoids on the production of nitric oxide (NO), a key inflammatory mediator.
| Flavonoid | Cell Line | Stimulant | Inhibitory Effect on NO Production (IC50) | Reference |
| Ikarisoside A | RAW 264.7 | LPS | Concentration-dependent inhibition | [1] |
| Quercetin | RAW 264.7 | LPS | ~25 µM | [2] |
| Luteolin | RAW 264.7 | LPS | Dose-dependent inhibition | [3] |
| Kaempferol | RAW 264.7 | LPS | Concentration-dependent reduction | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Data for this compound is not currently available in the reviewed literature; therefore, data for the structurally similar Ikarisoside A is presented.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these flavonoids are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The two major pathways involved are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][6][7][8][9]
Ikarisoside A has been shown to inhibit the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1] Similarly, quercetin, luteolin, and kaempferol exert their anti-inflammatory effects by suppressing the NF-κB signaling cascade.[10][11][12]
References
- 1. Ikarisoside A inhibits inducible nitric oxide synthase in lipopolysaccharide-stimulated RAW 264.7 cells via p38 kinase and nuclear factor-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 3. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
- 10. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Icariin Derivatives for PDE5 Inhibition: A Guide for Researchers
Icariin, a flavonoid glycoside from the herb Epimedium, and its derivatives have garnered significant interest as potential therapeutic agents, primarily due to their inhibitory effects on phosphodiesterase type 5 (PDE5).[1][2] This enzyme plays a crucial role in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is fundamental to various physiological processes, including vasodilation.[3][4][5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow.[6] This mechanism of action is the basis for approved PDE5 inhibitors like sildenafil in the treatment of erectile dysfunction and pulmonary hypertension.[6]
Comparative PDE5 Inhibitory Activity
The potency of icariin derivatives as PDE5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Significant variations in IC50 values have been observed among different derivatives, largely attributable to their molecular structure. The table below summarizes the reported IC50 values for several icariin derivatives against PDE5.
| Compound | IC50 (µM) | Notes |
| Icariin | 0.432 - 5.9 | The parent compound, serving as a benchmark.[1][7] |
| Icariside II | Mediocre (specific value not consistently reported) | A metabolite of icariin, generally considered a weak PDE5 inhibitor.[8] |
| 3,7-bis(2-hydroxyethyl)icaritin | 0.075 | A synthetic derivative with potency comparable to sildenafil.[1] |
| Sildenafil | 0.074 | A well-established synthetic PDE5 inhibitor included for comparison.[1] |
The NO/cGMP/PKG Signaling Pathway
The therapeutic effect of PDE5 inhibitors is rooted in their modulation of the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP.[3][5] cGMP then activates PKG, leading to a cascade of downstream effects that result in smooth muscle relaxation.[4][5] PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP to the inactive GMP.[6] Icariin derivatives exert their effect by inhibiting this degradation, thereby prolonging the action of cGMP.
Figure 1: The NO/cGMP/PKG signaling pathway and the inhibitory action of icariin derivatives on PDE5.
Experimental Protocols for PDE5 Inhibition Assay
The determination of the PDE5 inhibitory activity of compounds like Ikarisoside F and other icariin derivatives is typically performed using an in vitro enzymatic assay. A common method is the radioassay, which measures the amount of cGMP hydrolyzed by PDE5.
Objective: To determine the in vitro inhibitory effect of a test compound on PDE5 activity.
Materials:
-
Human recombinant PDE5A1 enzyme[1]
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (e.g., icariin derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, human recombinant PDE5A1 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the [³H]-cGMP substrate to the reaction mixture.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Termination of Reaction: The reaction is terminated by adding a stop solution, often followed by boiling.
-
Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture and incubated to convert the product of the PDE5 reaction, [³H]-GMP, into the corresponding nucleoside, [³H]-guanosine.
-
Separation: The unreacted [³H]-cGMP and the product [³H]-guanosine are separated using techniques like ion-exchange chromatography.
-
Quantification: The amount of [³H]-guanosine is quantified using a scintillation counter. The radioactivity measured is directly proportional to the PDE5 activity.
-
Data Analysis: The percentage of PDE5 inhibition by the test compound is calculated by comparing the radioactivity in the wells with the test compound to the control wells (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Figure 2: A representative workflow for a radioassay-based PDE5 inhibition experiment.
Conclusion
The available data indicates that synthetic modifications to the icariin backbone can lead to derivatives with significantly enhanced PDE5 inhibitory potency, in some cases rivaling that of established drugs like sildenafil. While direct data for this compound is currently lacking, the established structure-activity relationships within the icariin family suggest that further investigation into this and other derivatives is warranted. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers pursuing the development of novel PDE5 inhibitors based on the icariin scaffold.
References
- 1. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NO-cGMP-PKG Pathway → Area [lifestyle.sustainability-directory.com]
- 4. aginganddisease.org [aginganddisease.org]
- 5. cusabio.com [cusabio.com]
- 6. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2305273B1 - Use of icariside II for the prevention or treatment of erectile dysfunction - Google Patents [patents.google.com]
Safety Operating Guide
Prudent Disposal of Ikarisoside F: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Ikarisoside F necessitates a cautious approach to its handling and disposal. All procedures should be conducted under the assumption that the compound may be hazardous. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols to mitigate potential risks. This guide provides essential safety and logistical information for the proper management of this compound waste.
Chemical and Physical Properties of this compound
A comprehensive official Safety Data Sheet (SDS) detailing the toxicological and ecological impact of this compound is not currently available. However, the following chemical and physical properties have been identified from various sources. This information is crucial for developing appropriate handling and disposal strategies.
| Property | Value | Source |
| CAS Number | 113558-14-8 | Biopurify, MedChemExpress |
| Molecular Formula | C₃₁H₃₆O₁₄ | Biopurify, MedChemExpress |
| Molecular Weight | 632.61 g/mol | Biopurify, MedChemExpress |
| Appearance | Yellow powder | MedChemExpress |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | MedChemExpress |
Experimental Protocols: Safe Handling and Disposal Procedures
Given the lack of specific toxicological data, this compound should be handled with the same precautions as other potentially hazardous chemical compounds. The following protocols are based on general best practices for laboratory chemical safety.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves at all times when handling this compound.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Disposal of this compound Waste:
The primary principle for the disposal of this compound is to treat it as regulated chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused solid compound, solutions, contaminated PPE (gloves, etc.), and empty containers, must be segregated from general laboratory waste.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weighing paper, pipette tips) in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. If dissolved in a flammable solvent, follow procedures for flammable liquid waste.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste management company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling Ikarisoside F
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Ikarisoside F. Adherence to these procedures is mandatory to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Table 1: PPE Requirements for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves, double-gloved.[2] | To prevent skin contact and absorption. Regularly inspect gloves for any signs of degradation or tearing before and during use. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[1] | To protect against splashes, aerosols, or airborne particles of the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To shield skin and personal clothing from potential contamination. |
| Respiratory Protection | Required when handling the powder form outside of a certified chemical fume hood or for spill cleanup. A NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of fine particles, which could have unknown toxicological effects. |
Operational Plan: Handling this compound
Safe handling practices are paramount to prevent accidental exposure and contamination.[3] The following workflow must be followed when working with this compound, particularly when preparing stock solutions or conducting experiments.
Figure 1. Standard workflow for safely handling this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Handling: Ensure a chemical fume hood is certified and operational. Don all required PPE as specified in Table 1.
-
Compound Retrieval: Obtain the vial of this compound (CAS No. 113558-14-8) and allow it to equilibrate to room temperature before opening.[4]
-
Weighing: Tare a sterile microfuge tube on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder (Molecular Weight: 632.61 g/mol ) into the tube.[4]
-
Solubilization: Based on solubility data for similar compounds, use dimethyl sulfoxide (DMSO) to prepare the stock solution.[5][6] Slowly add the calculated volume of DMSO to the powder.
-
Mixing: Cap the tube securely. Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination.[7]
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention. |
The following decision tree outlines the correct disposal path for different types of waste generated during the handling of this compound.
Figure 2. Decision tree for the proper disposal of this compound waste.
References
- 1. osha.gov [osha.gov]
- 2. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. CAS 113558-14-8 | this compound [phytopurify.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IKarisoside A | NO Synthase | TargetMol [targetmol.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. chempoint.com [chempoint.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
